5-nitro-2-(trifluoromethyl)-1H-benzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJRBJIEEALTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186363 | |
| Record name | Benzimidazole, 5-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-19-5 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 5-nitro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 5-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 327-19-5). This molecule, belonging to the versatile benzimidazole class of heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The strategic incorporation of a nitro group and a trifluoromethyl moiety on the benzimidazole scaffold imparts unique electronic and steric properties, influencing its reactivity and biological activity. This document details its synthesis, physicochemical properties, spectral data, and known biological activities, including its potential as an anticancer, antiviral, and antimicrobial agent. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action.
Chemical Identity and Physical Properties
This compound is a solid, off-white to light yellow compound.[1] Its core structure consists of a benzimidazole ring system substituted with a nitro group at the 5-position and a trifluoromethyl group at the 2-position.
| Property | Value | Reference |
| CAS Number | 327-19-5 | [2] |
| Molecular Formula | C₈H₄F₃N₃O₂ | [2] |
| Molecular Weight | 231.13 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 154-156 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Predicted pKa | Acidic: 8.5 ± 0.4, Basic: 1.2 ± 0.5 | ChemAxon |
| Predicted LogS | -2.8 | ChemAxon |
Synthesis
The synthesis of this compound is typically achieved through the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
General Experimental Protocol: Phillips Condensation
A common route for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[3] For the synthesis of this compound, the likely starting materials are 4-nitro-1,2-phenylenediamine and trifluoroacetic acid.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitro-1,2-phenylenediamine and an excess of trifluoroacetic acid is prepared. A common acid catalyst, such as 4N HCl, can be added.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then carefully neutralized with a base, such as a 10% sodium hydroxide solution, until alkaline to litmus paper.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring. The nitro group at the 5-position and the trifluoromethyl group at the 2-position will influence the chemical shifts of these protons. For the related 5-nitrobenzimidazole, aromatic protons appear in the range of δ 7.76-8.51 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups. For 5-nitrobenzimidazole, aromatic carbon signals are observed around δ 117.10-146.26 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.
-
C=N stretch: A sharp band around 1620-1640 cm⁻¹.
-
NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]
-
C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃).
Biological Activities and Mechanisms of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities. The presence of the nitro and trifluoromethyl groups in this compound is expected to enhance its therapeutic potential.
Anticancer Activity
Derivatives of 5-nitrobenzimidazole have demonstrated significant anticancer properties through various mechanisms.[6][7]
Potential Signaling Pathways:
-
EGFR/HER2 Inhibition: Some benzimidazole derivatives are known to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways, which are crucial for cancer cell proliferation and survival.[8] This inhibition can lead to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, ultimately inducing apoptosis.[8]
-
ROS-JNK Pathway Induction: Nitroaromatic compounds can induce the generation of reactive oxygen species (ROS), which in turn can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[8] JNK activation can lead to the upregulation of pro-apoptotic proteins and trigger apoptosis.[8]
-
PARP Inhibition: Some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent poly (ADP-ribose) polymerase (PARP) inhibition activity, suggesting a potential mechanism of action for inducing apoptosis in cancer cells.[7]
Antiviral Activity
Benzimidazole derivatives, particularly those with a trifluoromethyl group, are known to possess antiviral properties.[9] The mechanism of action can vary depending on the virus. For Hepatitis C Virus (HCV), some benzimidazole-based inhibitors act as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[10]
Antimicrobial Activity
The benzimidazole scaffold is present in several antimicrobial drugs. 2-Trifluoromethylbenzimidazole derivatives have shown inhibitory effects against various bacteria and fungi.[9][11] The nitro group can also contribute to antimicrobial activity through metabolic activation by microbial nitroreductases to form reactive species that damage microbial DNA.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <0.5%) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[8]
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the compound concentration.[8][12]
References
- 1. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 2. scbt.com [scbt.com]
- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
An In-depth Technical Guide to the Synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the primary synthetic route, provides a representative experimental protocol, and presents key data in a structured format.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole scaffold can significantly modulate the compound's physicochemical and biological properties. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups makes this compound an important intermediate for the synthesis of a wide range of functionalized derivatives for drug discovery and other applications.
Primary Synthesis Pathway
The most direct and commonly employed method for the synthesis of this compound is the cyclocondensation reaction of 4-nitro-1,2-phenylenediamine with trifluoroacetic acid. This reaction, often referred to as the Phillips-Ladenburg synthesis, proceeds by the formation of an intermediate amidine, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. The reaction is typically acid-catalyzed and driven to completion by heating.
Experimental Protocols
Synthesis of this compound
-
Materials:
-
4-nitro-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
-
Activated carbon
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitro-1,2-phenylenediamine (10.0 g, 0.065 mol) and trifluoroacetic acid (20 mL, 0.27 mol) is prepared.
-
The reaction mixture is heated to reflux at approximately 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker containing ice-water (200 mL).
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This should be done in a fume hood as CO₂ gas will be evolved.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from an appropriate solvent, such as aqueous ethanol, to yield the purified this compound. Activated carbon can be used during recrystallization to remove colored impurities.
-
The purified product is dried in a vacuum oven.
-
-
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point (m.p.) Analysis: To assess purity.
-
Data Presentation
The following table summarizes key quantitative and qualitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | Yellow to orange solid | 99-56-9 |
| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Colorless liquid | 76-05-1 |
| This compound | C₈H₄F₃N₃O₂ | 231.13 | Off-white to yellow solid | 327-19-5 |
Note on Yield: A specific, citable yield for the synthesis of this compound could not be definitively ascertained from the surveyed literature. However, analogous benzimidazole syntheses typically report yields ranging from moderate to high, often in the 60-90% range, depending on the specific substrates and reaction conditions.
Conclusion
The synthesis of this compound is a straightforward process primarily achieved through the cyclocondensation of 4-nitro-1,2-phenylenediamine and trifluoroacetic acid. This guide provides a solid foundation for researchers and professionals in the field, outlining the core synthetic methodology and providing a practical, representative experimental protocol. Further optimization of reaction conditions may lead to improved yields and purity of this valuable chemical intermediate.
The Biological Activity of 5-Nitro-2-(Trifluoromethyl)-1H-Benzimidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole ring gives rise to 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, a molecule with a distinct electronic profile that has been explored for a variety of therapeutic applications. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the molecule's interaction with biological targets, leading to a broad spectrum of activities, including antimicrobial, antiparasitic, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development.
Synthesis
The synthesis of 2-substituted-5-nitrobenzimidazoles, including the trifluoromethyl derivative, is typically achieved through the condensation of 4-nitro-o-phenylenediamine with an appropriate carboxylic acid or its derivative. For the synthesis of this compound, trifluoroacetic acid is a common reagent. The reaction can be carried out under various conditions, including conventional heating or microwave irradiation to improve yields and reduce reaction times.[1]
Biological Activities
The unique structural features of this compound contribute to its significant biological activities. The benzimidazole core is structurally similar to purine nucleosides, allowing it to interact with various biopolymers within living systems.[2][3] The nitro group is crucial for the biological activity of many nitroaromatic compounds, often acting as a prodrug that is activated under hypoxic conditions found in certain bacteria, parasites, and solid tumors.[4][5][6][7]
Antimicrobial Activity
Derivatives of 5-nitro-1H-benzimidazole have demonstrated significant in vitro activity against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the reduction of the nitro group to form reactive nitroso, nitro radical anion, or hydroxylamine species, which can damage cellular macromolecules such as DNA and proteins.[4]
Table 1: In Vitro Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-nitro-1H-benzimidazole derivatives | Escherichia coli | Not specified (good activity) | [4] |
| 5-nitro-1H-benzimidazole derivatives | Staphylococcus aureus | Not specified (good activity) | [4] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal Complexes | E. coli, S. aureus, C. albicans, A. niger | Significant activity | [8] |
| Various 2-substituted-1H-benzimidazoles | Staphylococcus aureus, Klebsiella spp. | Good activity (Compound 11) | [9] |
Antiparasitic Activity
The benzimidazole scaffold is a cornerstone of antiparasitic drug discovery, with drugs like albendazole and mebendazole being widely used. The this compound moiety has been incorporated into various structures to develop new antiparasitic agents.[10][11][12] The mechanism of action of many benzimidazole anthelmintics involves the inhibition of tubulin polymerization.[13] The nitro group can also contribute to antiparasitic activity through reductive activation, similar to its antimicrobial mechanism.[11]
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their activity against protozoa and Trichinella spiralis.[10] Furthermore, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have been investigated as antiprotozoal agents, showing activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[11]
Anticancer Activity
The cytotoxic potential of 5-nitrobenzimidazole derivatives against various cancer cell lines has been an active area of research.[2][14] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes like topoisomerase, and targeting of receptor tyrosine kinases.[15][16] The hypoxic environment of solid tumors can facilitate the reductive activation of the nitro group, leading to selective cytotoxicity.
One study reported that a series of 5-nitro-1H-benzimidazole derivatives exhibited potent cytotoxic activity against A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma) cell lines.[2] Another study highlighted that certain 2-substituted benzimidazoles act as multi-target enzyme inhibitors with antitumor and antiangiogenic activities.[16]
Table 2: In Vitro Cytotoxic Activity of 5-Nitrobenzimidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-nitro-1H-benzimidazole derivative (Compound 3) | A-549, HCT-116, MCF-7 | More active than doxorubicin | [2] |
| 5-nitro-1H-benzimidazole derivatives (Compounds 121, 122) | A-549, HCT-116, MCF-7, HepG2 | Equal potency to doxorubicin | [14] |
| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | Angiotensin II type 1 receptor | 1.03 ± 0.26 nM (IC50) | [17] |
| 2-aryl benzimidazole derivative | HepG2 | Induces apoptosis | [18] |
| 2-substituted benzimidazole analogues | VEGF-A165/NRP-1 binding | 0.05–0.40 | [16] |
Enzyme Inhibition
The benzimidazole scaffold has been utilized to design inhibitors for various enzymes. For example, derivatives of 5-nitro benzimidazole have been synthesized and evaluated as angiotensin II receptor antagonists for their antihypertensive activities.[17] Additionally, certain benzimidazole analogues have been shown to be noncompetitive and irreversible inhibitors of xanthine oxidase.[19] Furthermore, N-oxide derivatives of 2-(substituted-phenyl)-5-nitrobenzimidazole have demonstrated inhibitory effects on topoisomerase I.[15]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution assay.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Reductive Activation of Nitrobenzimidazoles
A key mechanism of action for many nitroaromatic compounds, including 5-nitrobenzimidazoles, involves the enzymatic reduction of the nitro group. This process is particularly effective in the hypoxic environments characteristic of many microbes and solid tumors. The reduction generates highly reactive intermediates that can induce cellular damage.
Inhibition of Tubulin Polymerization
Many benzimidazole-based antiparasitic drugs exert their effect by binding to β-tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to the death of the parasite. While this is a well-established mechanism for many benzimidazoles, specific studies on this compound's interaction with tubulin would be needed for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 11. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 19. Noncompetitive and irreversible inhibition of xanthine oxidase by benzimidazole analogues acting at the functional flavin adenine dinucleotide cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 5-Nitro-2-(Trifluoromethyl)-1H-Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2][3] The strategic incorporation of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole core bestows a unique electronic and steric profile, leading to a diverse and potent array of biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic applications of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential.
Synthesis Strategies
The primary synthetic route to 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with various carboxylic acids or aldehydes.[4][5][6] Microwave-assisted synthesis has been shown to provide better yields compared to conventional heating methods.[7]
General Experimental Protocol: Synthesis of 2-Aryl-5-Nitro-1H-Benzimidazoles
A common and effective method for the synthesis of these derivatives involves the reaction of 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in the presence of an oxidizing agent such as sodium metabisulfite.[5][6][8]
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (DME) or a similar solvent
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ice bath
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., Chloroform:Methanol 9:1)
-
Ethyl acetate for extraction
-
Methanol or ethanol for recrystallization
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.01 equivalents) to the solution.
-
Stir the reaction mixture in an ice bath (0°C) for approximately 2 hours.
-
Following the initial stirring, reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.
-
After reflux, add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents) to the reaction mixture.
-
Stir the mixture under reflux for an extended period, typically 48 hours, to effect cyclization.
-
Monitor the completion of the reaction using Thin Layer Chromatography.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction with ethyl acetate and washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to yield the final 2-substituted-5-nitrobenzimidazole derivative.[8]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas. The electron-withdrawing nature of both the nitro and trifluoromethyl groups plays a crucial role in their mechanism of action, which often involves interactions with biological macromolecules.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[9]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [9] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic keratinocytes) | 22.2 | [9] |
| Compound 3 (a 1-substituted 5-nitro-1H-benzimidazole derivative) | A-549 (Lung Carcinoma) | More active than doxorubicin | [10][11] |
| Compound 3 (a 1-substituted 5-nitro-1H-benzimidazole derivative) | HCT-116 (Colon Carcinoma) | More active than doxorubicin | [10][11] |
| Compound 3 (a 1-substituted 5-nitro-1H-benzimidazole derivative) | MCF-7 (Breast Carcinoma) | More active than doxorubicin | [10][11] |
| Compounds 9 and 17b (E) (1-substituted 5-nitro-1H-benzimidazole derivatives) | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to doxorubicin | [10][11] |
| N-substituted 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | Five tested cancer cell lines | 1.84 - 10.28 µg/mL | [5][6] |
Antimicrobial Activity
The antimicrobial properties of these compounds have been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | Escherichia coli | 2 - 16 | [5][6] |
| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | Streptococcus faecalis | 2 - 16 | [5][6] |
| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | MSSA (methicillin-susceptible Staphylococcus aureus) | 2 - 16 | [5][6] |
| 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k ) | MRSA (methicillin-resistant Staphylococcus aureus) | 2 - 16 | [5][6] |
| 6-nitro-1H-benzimidazole derivative 4k | Candida albicans | 8 - 16 | [5][6] |
| 6-nitro-1H-benzimidazole derivative 4k | Aspergillus niger | 8 - 16 | [5][6] |
Antiparasitic Activity
The 2-(trifluoromethyl)-1H-benzimidazole scaffold has shown promise in the development of agents against various parasites.[1] The mode of action is often related to the reductive metabolism of the nitro group within the parasite.[1]
| Compound Class | Parasite | Activity | Reference |
| 2-(Trifluoromethyl)-1H-benzimidazole bioisosteres | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Active | [1] |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Trichomonas | Active | [1] |
Other Biological Activities
Derivatives of 5-nitrobenzimidazole have also been investigated for a range of other pharmacological effects, including:
-
Antihypertensive and Vasorelaxant Activity : Certain derivatives have demonstrated the ability to relax pre-contracted rat aorta rings, suggesting potential as antihypertensive agents.[8][12] One compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, displayed a high affinity for the angiotensin II type 1 receptor with an IC50 value of 1.03±0.26nM.[12]
-
Antioxidant Activity : Some 2-substituted-5-nitrobenzimidazole derivatives have shown significant radical scavenging activity.[13]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Analysis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines existing data for the molecule with analytical predictions based on structurally similar compounds. This approach offers a robust framework for the characterization of this and other related benzimidazole derivatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, and the presence of a nitro group and a trifluoromethyl group is known to modulate the electronic properties and biological activity of molecules. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound. This guide covers the key spectroscopic techniques used for the analysis of this molecule: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | λmax (nm) | Solvent | Reference |
| 5-nitrobenzimidazole | 235, 302 | Alcohol | [1] |
| Benzimidazole | ~243, 274, 280 | Acetonitrile | [2] |
| Benzimidazole Schiff Base | 301, 358 | DMSO | [3] |
Based on these data, this compound is predicted to exhibit strong absorption bands in the range of 230-320 nm.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is available from the NIST WebBook. The spectrum was obtained on a solid sample (KBr disc).[4] The characteristic absorption bands are summarized in the table below.
| Wavenumber (cm-1) | Assignment |
| ~3400 | N-H stretching |
| ~1520, ~1340 | N-O stretching (NO2 group) |
| ~1620 | C=N stretching |
| ~1100-1300 | C-F stretching (CF3 group) |
| ~1450, ~1400 | Aromatic C=C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, the expected chemical shifts can be predicted based on the analysis of 5-nitrobenzimidazole and 5-(trifluoromethyl)benzimidazole.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton. The electron-withdrawing nitro and trifluoromethyl groups will cause a downfield shift of the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.5 | d |
| H-6 | ~8.2 | dd |
| H-7 | ~7.8 | d |
| N-H | >12 | br s |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 (q) |
| C-4 | ~118 |
| C-5 | ~142 |
| C-6 | ~119 |
| C-7 | ~115 |
| C-3a | ~148 |
| C-7a | ~135 |
| CF3 | ~122 (q) |
Mass Spectrometry (MS)
The exact mass of this compound (C₈H₄F₃N₃O₂) is 231.0259 g/mol .[5] While experimental fragmentation data is not available, a predicted fragmentation pattern would likely involve the loss of the nitro group and cleavage of the imidazole ring.
| m/z | Predicted Fragment |
| 231 | [M]⁺ |
| 185 | [M - NO₂]⁺ |
| 158 | [M - NO₂ - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration of approximately 1 mg/mL. Serial dilutions are then made to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) are determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used.
-
Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
Workflow for Spectroscopic Analysis
References
An In-depth Technical Guide to 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 327-19-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 327-19-5), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities. Detailed experimental protocols and explorations of its potential mechanisms of action are presented to support further research and drug development efforts. The benzimidazole scaffold, particularly when substituted with electron-withdrawing groups like nitro and trifluoromethyl moieties, is a well-established pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and parasitology.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 327-19-5 | N/A |
| Molecular Formula | C₈H₄F₃N₃O₂ | [1] |
| Molecular Weight | 231.13 g/mol | [1] |
| Melting Point | 154-156 °C | N/A |
| Appearance | Off-white to light yellow solid | N/A |
Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| Infrared (IR) Spectroscopy | A publicly available IR spectrum (KBr disc) shows characteristic peaks. | [2] |
| ¹H NMR Spectroscopy | Data for similar benzimidazole structures are available, but specific data for this compound is not readily found in the public domain. | N/A |
| ¹³C NMR Spectroscopy | Data for similar benzimidazole structures are available, but specific data for this compound is not readily found in the public domain. | N/A |
| Mass Spectrometry | Not readily available in the public domain. | N/A |
Synthesis and Experimental Protocols
The synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid or its derivatives. For this compound, the starting material would be 4-nitro-1,2-phenylenediamine.
General Synthesis Pathway
The following diagram illustrates a general and widely used method for the synthesis of 2-(trifluoromethyl)-benzimidazoles, known as the Phillips cyclocondensation.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on similar syntheses)
-
Materials:
-
4-nitro-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Activated charcoal
-
-
Procedure:
-
In a round-bottom flask, a mixture of 4-nitro-1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1 equivalents) in 4M HCl is prepared.
-
The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and then neutralized with ammonium hydroxide until a precipitate forms.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water), potentially with the use of activated charcoal to remove colored impurities.
-
Biological Activities and Potential Applications
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, and the introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position is expected to confer potent biological activities.
Anticancer Activity
Recent studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as anticancer agents. A notable mechanism of action is the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.
One study identified a 2-(trifluoromethyl)benzimidazole derivative as a novel ferroptosis inducer that acts by inhibiting the cystine/glutamate antiporter (system Xc-).[3] This inhibition leads to a depletion of intracellular glutathione (GSH), a key antioxidant, rendering the cancer cells susceptible to oxidative stress and subsequent death.
Caption: Proposed mechanism of anticancer action via ferroptosis induction.
Antiparasitic Activity
Benzimidazole derivatives are a cornerstone of anthelmintic therapy. The trifluoromethyl group at the C2 position has been shown to be a key determinant for potent activity against various protozoan and helminthic parasites.
Studies on a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated significant in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[4] Some derivatives also exhibited in vivo efficacy against Trichinella spiralis.[4] The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes in the parasite. However, some studies on 2-(trifluoromethyl)-benzimidazole derivatives suggest that their antiparasitic effect may not be mediated by tubulin inhibition, indicating an alternative mechanism of action that warrants further investigation.[5]
Antimicrobial Activity
The benzimidazole scaffold is also associated with broad-spectrum antimicrobial activity. The presence of a nitro group is often linked to the antimicrobial efficacy of related compounds, such as nitroimidazoles, where the nitro group is reductively activated within the microorganism to generate radical species that damage cellular components. While specific data for this compound is limited, it is plausible that it possesses antimicrobial properties.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound (typically dissolved in DMSO and then diluted in culture medium).
-
After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Antiparasitic Activity (Growth Inhibition Assay)
This protocol can be adapted for various protozoan parasites grown in axenic culture.
-
Procedure:
-
Parasites are cultured in their specific growth medium to the logarithmic phase.
-
The parasites are then incubated with various concentrations of the test compound.
-
After a predetermined incubation period (e.g., 24-48 hours), the number of viable parasites is determined using a hemocytometer or a viability stain (e.g., trypan blue).
-
The IC50 value is determined by comparing the growth of treated parasites to that of untreated controls.
-
Safety and Toxicity
Limited safety and toxicity data are publicly available for this compound. As with any novel chemical entity, it should be handled with appropriate precautions in a laboratory setting. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Its structural features suggest potential for potent anticancer, antiparasitic, and antimicrobial activities. This technical guide provides a foundation for researchers by consolidating available data and outlining key experimental approaches. Further research is warranted to fully elucidate its biological mechanisms of action, define its therapeutic potential, and establish a comprehensive safety profile.
References
- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Nitrobenzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a multitude of biological targets. The incorporation of a nitro group onto this scaffold significantly modulates its electronic properties, often enhancing its therapeutic efficacy. This technical guide provides an in-depth exploration of the potential therapeutic applications of nitrobenzimidazoles, focusing on their anticancer, antimicrobial, antiparasitic, and antihypertensive properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development in this promising area.
Anticancer Applications
Nitrobenzimidazole derivatives have emerged as a significant class of compounds with potent anticancer activity. Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics and interference with DNA replication.
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism by which certain nitrobenzimidazoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][2]
Mechanism of Action: DNA Intercalation
The planar structure of the benzimidazole ring allows some nitro-derivatives to function as DNA intercalating agents. By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, ultimately triggering cell death.[3]
Signaling Pathway Involvement: PI3K/Akt/mTOR
Recent studies suggest that the anticancer activity of some benzimidazole derivatives is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway that regulates cell growth, proliferation, and survival.[1][4][5] Dysregulation of this pathway is a hallmark of many cancers.[6][7] While direct inhibition of mTOR by nitrobenzimidazoles is an active area of research, their ability to modulate this pathway presents a promising avenue for targeted cancer therapy.[4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for various nitrobenzimidazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Anilinopyridyl-linked oxindole conjugate 6r | A549 (Lung) | 9.85 - 23.94 | [8] |
| 2-Anilinopyridyl-linked oxindole conjugate 6y | A549 (Lung) | 9.85 - 23.94 | [8] |
| Benzimidazole derivative 7n | SK-Mel-28 (Melanoma) | 5.05 ± 0.13 | [2][9] |
| Benzimidazole derivative 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [2][9] |
| Benzimidazole derivative 12j | SK-Mel-28 (Melanoma) | 5.65 ± 0.05 | [9] |
| Triazine benzimidazole derivative | Various | 0.41 (mean) | [1] |
| Benzimidazole-2-thione derivatives | RD (Rhabdomyosarcoma) | Varies | [10] |
| N-substituted 6-nitro-1H-benzimidazole 4k | Multiple | Varies | [11] |
| Benzimidazole-urea derivative 153 | HePG2 (Liver) | 0.40 ± 0.1 µg/mL | [12] |
| Benzimidazole-urea derivative 155 | HePG2 (Liver) | 0.70 ± 0.3 µg/mL | [12] |
Experimental Protocols
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored by an increase in absorbance.
-
Materials: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds, and a microplate reader.
-
Procedure:
-
Reconstitute tubulin in G-PEM buffer.
-
Add reconstituted tubulin to a pre-warmed 96-well plate.
-
Add varying concentrations of the test compound (e.g., 0.1 µM–10 µM).
-
Record the absorbance at 340 nm every 60 seconds for one hour at 37°C.[10]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined from dose-response curves.[3][10]
-
This assay determines if a compound can displace a known DNA intercalator, ethidium bromide (EtBr).
-
Principle: The fluorescence of EtBr is significantly enhanced upon intercalation into DNA. A competing intercalator will displace EtBr, leading to a decrease in fluorescence.
-
Materials: Calf thymus DNA (ct-DNA), ethidium bromide, test compound, appropriate buffer, and a spectrofluorometer.
-
Procedure:
-
Prepare a solution of ct-DNA and EtBr and allow the complex to form.
-
Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of the nitrobenzimidazole derivative.
-
Record the fluorescence intensity after each addition. A significant quenching of fluorescence indicates DNA intercalation.
-
Antimicrobial and Antiparasitic Applications
Nitrobenzimidazoles have demonstrated broad-spectrum activity against various bacteria, fungi, and protozoan parasites.
Mechanism of Action
The antimicrobial and antiparasitic activity of nitrobenzimidazoles is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can cause damage to cellular macromolecules, including DNA, leading to cell death.[13]
Quantitative Data: Antimicrobial and Antiparasitic Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and IC50 values of various nitrobenzimidazole derivatives against selected microbes and parasites.
| Compound | Organism | Activity (MIC/IC50) | Reference |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 mm (zone of inhibition) | [14] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol | Escherichia coli | 17 mm (zone of inhibition) | [14] |
| Benzimidazole derivative 6c | E. coli (TolC mutant) | 2 µg/mL (MIC) | [15] |
| 3-nitroimidazo[1,2-b]pyridazine derivative | Giardia lamblia | Sub-nanomolar (IC50) | [16] |
| 4(5)-bromo-1-(4-cyanophenacyl)-5(4)-nitroimidazole | Trypanosoma cruzi | 1.15 µg/mL (IC50) | [17] |
| 3-Nitrotriazole derivative 8 | Trypanosoma cruzi | 0.39 µM (IC50) | [18] |
| Nitrotriazole-based compounds | Trypanosoma cruzi | 8 - 462 nM (IC50) | [19] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The lowest concentration of the drug that prevents visible growth of a microorganism in a liquid medium is determined.
-
Materials: Test compound, appropriate solvent (e.g., DMSO), sterile 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), microbial strains, and a 0.5 McFarland standard.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Add the inoculum to each well of the plate.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][20]
-
Antihypertensive Applications
Certain nitrobenzimidazole derivatives have been identified as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.
Mechanism of Action
These compounds act as angiotensin II receptor blockers (ARBs). By competitively inhibiting the binding of angiotensin II to the AT1 receptor, they prevent vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[3][21]
Signaling Pathway: Angiotensin II Receptor Type 1
The binding of angiotensin II to the AT1 receptor activates Gq/11 proteins, leading to a signaling cascade that results in physiological responses such as vasoconstriction. Nitrobenzimidazole-based AT1 antagonists block this initial binding step.
Quantitative Data: Antihypertensive Activity
The following table includes IC50 and EC50 values for nitrobenzimidazole derivatives related to AT1 receptor antagonism and vasorelaxant activity.
| Compound | Assay | Activity Value | Reference |
| Compound 3 (5-nitro benzimidazole derivative) | AT1 Receptor Binding | 1.03 ± 0.26 nM (IC50) | |
| Compound 13 (5-nitro benzimidazole derivative) | Ex vivo vasorelaxation | 1.81 µM (EC50) | [22] |
| Compound 6f (6-substituted benzimidazole) | AT1 Receptor Binding | 3 nM (IC50) | [23] |
| Compound 11g (6-substituted benzimidazole) | AT1 Receptor Binding | 0.1 nM (IC50) | [23] |
| Compound 8R (6-substituted benzimidazole) | AT1 Receptor Binding | 1.1 nM (IC50) |
Experimental Protocol: Angiotensin II Receptor Binding Assay
This assay is used to determine the affinity of a compound for the AT1 receptor.
-
Principle: The ability of a test compound to displace a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Ang II) from the AT1 receptor is measured.
-
Materials: Cell membranes expressing the AT1 receptor (e.g., from rat liver), radiolabeled angiotensin II analog, test compound, wash buffer, glass fiber filters, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is calculated from the competition binding curve.[8]
-
Conclusion
Nitrobenzimidazole derivatives represent a versatile and promising class of compounds with a broad spectrum of potential therapeutic applications. Their efficacy as anticancer, antimicrobial, antiparasitic, and antihypertensive agents is supported by a growing body of evidence. The mechanisms of action, though varied, often hinge on fundamental cellular processes, making them attractive candidates for further drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate continued research into this important class of molecules, with the ultimate goal of translating these findings into novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Graphviz dot examples · GitHub [gist.github.com]
- 22. Nonpeptidic angiotensin II AT1 receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Studies of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies concerning 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes the available quantitative data on its biological activities, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse pharmacological activities. The fusion of a benzene ring with an imidazole ring creates a scaffold that is structurally similar to endogenous purines, allowing for interaction with a variety of biological targets. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole core can significantly enhance its biological potency, leading to promising antiparasitic and anticancer properties. This guide focuses on the in vitro evaluation of this compound, providing a valuable resource for its further investigation and development.
Data Presentation: Biological Activities
While specific quantitative data for this compound is not always available in the public domain, the following tables summarize the in vitro activity of closely related 2-(trifluoromethyl)- and 5-nitro-benzimidazole derivatives against various parasites and cancer cell lines. This data provides a strong indication of the potential efficacy of the target compound.
Table 1: In Vitro Antiparasitic Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
| Compound Derivative | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | < 1 | Albendazole | > 10 | [1] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | < 1 | Metronidazole | > 10 | [1] |
| 2-(Trifluoromethyl)-1H-benzimidazole series | Giardia intestinalis | Nanomolar range | Albendazole | - | |
| 2-(Trifluoromethyl)-1H-benzimidazole series | Entamoeba histolytica | Nanomolar range | Metronidazole | - | |
| 2-(Trifluoromethyl)-1H-benzimidazole series | Trichomonas vaginalis | Nanomolar range | Metronidazole | - |
Table 2: In Vitro Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [2] |
| 2-Aryl-5(6)-nitro-1H-benzimidazole series | K562 (Leukemia) | Apoptosis induction | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.
Synthesis of this compound
This protocol is a general method for the synthesis of 2-(trifluoromethyl)-benzimidazoles via the Phillips-Ladenburg condensation.
Materials:
-
4-Nitro-o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1 equivalent) and polyphosphoric acid (10 equivalents by weight).
-
Add trifluoroacetic acid (1.2 equivalents) dropwise to the mixture while stirring.
-
Heat the reaction mixture to 140-160°C and maintain it under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiparasitic Susceptibility Assay
This protocol describes a method for determining the 50% inhibitory concentration (IC50) against protozoan parasites.
Materials:
-
Trophozoites of Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis
-
Appropriate culture medium (e.g., TYI-S-33 for Giardia and Entamoeba, Diamond's medium for Trichomonas)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Reference drug (e.g., Metronidazole, Albendazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Incubator (37°C, with appropriate anaerobic conditions for some parasites)
-
Microplate reader
Procedure:
-
Culture the parasite trophozoites to the logarithmic phase of growth.
-
Harvest and count the trophozoites, then adjust the concentration to 1 x 10⁵ cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and the reference drug in the culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank). The final concentration of DMSO should not exceed 0.5%.
-
Incubate the plates at 37°C for 48 hours under the appropriate atmospheric conditions.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Reference anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Culture the cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compound and reference drug in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (DMSO-treated) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate putative mechanisms of action and experimental workflows for this compound.
Caption: Reductive activation of this compound.
Caption: Putative PARP inhibition and apoptosis induction pathway.
Caption: Putative mechanism of tubulin polymerization inhibition.
Caption: Putative thioredoxin reductase inhibition in E. histolytica.
Caption: Putative arginase inhibition pathway in Leishmania.
Caption: General experimental workflow for the in vitro study of the compound.
Conclusion
This compound is a compound with significant potential as both an antiparasitic and an anticancer agent. The data from related compounds suggest that it likely possesses potent in vitro activity. The mechanisms of action are thought to involve reductive activation of the nitro group, leading to cellular damage, and may also include the inhibition of key enzymes such as PARP, tubulin, thioredoxin reductase, and arginase. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the therapeutic promise of this and related benzimidazole derivatives. Further studies are warranted to elucidate the precise quantitative activity and detailed molecular mechanisms of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel 5-nitro-2-(trifluoromethyl)-1H-benzimidazole derivatives and the subsequent evaluation of their antimicrobial properties. The protocols outlined below are based on established methodologies for benzimidazole synthesis and standardized antimicrobial susceptibility testing.
Introduction
The emergence of multidrug-resistant pathogens constitutes a significant global health threat, demanding the urgent development of new antimicrobial agents. Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold is of particular interest, as the electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the compound's biological activity. This document details the synthetic pathways to access these derivatives and the protocols to screen them for antimicrobial efficacy.
Data Presentation
A crucial aspect of drug discovery is the systematic organization and presentation of experimental data to facilitate structure-activity relationship (SAR) analysis. All quantitative data, including reaction yields and antimicrobial activity, should be summarized in clear, structured tables.
Table 1: Synthesis and Yield of this compound Derivatives
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | H | C₈H₄F₃N₃O₂ | 231.13 | - | - |
| 2a | -CH₂-C₆H₅ | C₁₅H₁₀F₃N₃O₂ | 321.26 | [Insert Data] | [Insert Data] |
| 2b | -CH₂(4-Cl-C₆H₄) | C₁₅H₉ClF₃N₃O₂ | 355.70 | [Insert Data] | [Insert Data] |
| 2c | -CH₂(4-OCH₃-C₆H₄) | C₁₆H₁₂F₃N₃O₃ | 351.28 | [Insert Data] | [Insert-Data] |
| ... | ... | ... | ... | ... | ... |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2a | -CH₂-C₆H₅ | [Insert Data] | [Insert Data] | [Insert Data] |
| 2b | -CH₂(4-Cl-C₆H₄) | [Insert Data] | [Insert Data] | [Insert Data] |
| 2c | -CH₂(4-OCH₃-C₆H₄) | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... | ... |
| Ciprofloxacin | (Positive Control) | [Insert Data] | [Insert Data] | NA |
| Fluconazole | (Positive Control) | NA | NA | [Insert Data] |
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol describes the synthesis of the core benzimidazole scaffold via the condensation of 4-nitro-1,2-phenylenediamine with trifluoroacetic acid.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Trifluoroacetic acid
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and a suitable dehydrating agent/catalyst such as polyphosphoric acid or 4N HCl.
-
To this mixture, add trifluoroacetic acid (1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture at reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound (1).
-
Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: N-Alkylation/Arylation of this compound (Synthesis of Derivatives 2a-c)
This protocol outlines the general procedure for the synthesis of N-substituted derivatives from the core benzimidazole.
Materials:
-
This compound (1)
-
Appropriate alkyl or aryl halide (e.g., benzyl chloride, 4-chlorobenzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon) if using NaH
Procedure:
-
To a solution of this compound (1) (1 equivalent) in anhydrous DMF or acetone, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted derivative.
-
Characterize the purified compounds by spectroscopic analysis.
Protocol 3: Antimicrobial Screening by Broth Microdilution Method (MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][2][3][4][5]
Materials:
-
Synthesized benzimidazole derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.[1] Suspend the colonies in sterile saline or PBS.[1] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.[2]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[2] Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).[2] A sterility control (broth only) should also be included.[2]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][2][4] This can be determined visually or by using a plate reader to measure absorbance.
Visualizations
The following diagrams illustrate the key workflows in this study.
Caption: Workflow for the synthesis of this compound and its derivatives.
Caption: Workflow for the antimicrobial screening using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. youtube.com [youtube.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole in Anticancer Research
Disclaimer: Direct experimental data on the anticancer activity of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole is limited in publicly available research. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives, particularly those with nitro and trifluoromethyl substitutions. These should serve as a guide and a starting point for research into the specific effects of this compound.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. The introduction of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzimidazole scaffold is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and thereby its anticancer efficacy.
This document provides a detailed overview of the potential anticancer applications of this compound, including its hypothesized mechanism of action, protocols for key in vitro experiments, and a summary of cytotoxic activity of related compounds.
Hypothesized Mechanism of Action
Based on research on analogous compounds, this compound is likely to exert its anticancer effects through multiple mechanisms:
-
PARP Inhibition: Many benzimidazole derivatives are known inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2] By inhibiting PARP, the compound could induce synthetic lethality in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[3][6]
-
Cell Cycle Arrest: It is plausible that this benzimidazole derivative can arrest the cell cycle at various phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation.[7][8][9]
-
Inhibition of Kinases: Benzimidazole scaffolds can act as inhibitors of various protein kinases involved in cancer cell signaling, such as EGFR and VEGFR.[10]
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various structurally related benzimidazole derivatives against a panel of human cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | Lung Carcinoma | 0.028 | [11] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 | Leukemia | Not specified | [11] |
| A bromo-derivative of benzimidazole | MCF-7 | Breast Cancer | 17.8 ± 0.24 | [7] |
| A bromo-derivative of benzimidazole | DU-145 | Prostate Cancer | 10.2 ± 1.4 | [7] |
| Fluoro aryl benzimidazole derivative | HOS | Osteosarcoma | 1.8 | [3] |
| Fluoro aryl benzimidazole derivative | G361 | Melanoma | 2.0 | [3] |
| Fluoro aryl benzimidazole derivative | MCF-7 | Breast Cancer | 2.8 | [3] |
| Fluoro aryl benzimidazole derivative | K-562 | Leukemia | 7.8 | [3] |
| N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine | SW480 | Colon Cancer | 6.77 ± 0.19 | [4] |
| N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine | HCT116 | Colon Cancer | 3.33 ± 0.02 | [4] |
| Benzimidazole-triazole hybrid (Compound 5a) | HepG-2 | Liver Cancer | Not specified | [10] |
| Benzimidazole-triazole hybrid (Compound 5a) | HCT-116 | Colon Cancer | Not specified | [10] |
| Benzimidazole-triazole hybrid (Compound 5a) | MCF-7 | Breast Cancer | Not specified | [10] |
| Benzimidazole-triazole hybrid (Compound 5a) | HeLa | Cervical Cancer | Not specified | [10] |
| Flubendazole, Mebendazole, Fenbendazole | U87, U251 | Glioblastoma | < 0.26 | [8] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | MDA-MB-231 | Breast Cancer | Not specified | [9] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | SKOV3 | Ovarian Cancer | Not specified | [9] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | A549 | Lung Cancer | Not specified | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to the loading control (e.g., β-actin). Look for an increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized PARP Inhibition Pathway.
Caption: Inferred Intrinsic Apoptosis Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole in Hypertension Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole in pre-clinical hypertension research. This compound belongs to a class of benzimidazole derivatives that have shown significant promise as antihypertensive agents, primarily through the antagonism of the Angiotensin II Type 1 (AT1) receptor.
Introduction
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin System (RAS). The RAS plays a crucial role in blood pressure homeostasis, and its dysregulation is a hallmark of hypertension. By blocking the AT1 receptor, this compound effectively inhibits the vasoconstrictive and salt-retaining effects of Angiotensin II, leading to a reduction in blood pressure. The presence of the trifluoromethyl group at the 2-position and the nitro group at the 5-position of the benzimidazole core are critical for its high affinity and a favorable pharmacokinetic profile.
Mechanism of Action & Signaling Pathway
The primary mechanism of action of this compound is the competitive blockade of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, the main effector of the RAS, normally binds to the AT1 receptor on vascular smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction and increased blood pressure.
The binding of Angiotensin II to the AT1 receptor activates the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.
This compound, by acting as an antagonist, prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this entire signaling cascade and promoting vasodilation.
Quantitative Data Summary
The following tables summarize the quantitative data for representative 5-nitro-benzimidazole derivatives from hypertension studies.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound Reference | Structure | IC50 (nM)[1] |
| Compound 3 | 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | 1.03 ± 0.26 |
| Losartan | (Standard) | - |
Table 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
| Compound Reference | Dose (mg/kg, oral) | Maximal Mean Blood Pressure (MBP) Reduction (mmHg)[1] | Duration of Action |
| Compound 3 | 5 | 30 | > 24 hours |
| Compound 3 | 10 | 41 | > 24 hours |
| Losartan | (Standard) | - | - |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Phillips cyclocondensation reaction.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4 M)
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid.
-
Add an excess of trifluoroacetic acid to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with ammonium hydroxide until a precipitate is formed.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Further purify the product by recrystallization if necessary.
-
Characterize the final product by NMR and Mass Spectrometry.
In Vitro AT1 Receptor Binding Assay
Materials:
-
Cell membranes expressing the human AT1 receptor
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
This compound (test compound)
-
Losartan (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the assay buffer, cell membranes, and the radioligand.
-
Add the serially diluted test compound or positive control to the respective wells. For total binding, add vehicle only. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., Losartan).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
Materials:
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Losartan (positive control)
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure for at least one week.
-
Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats.
-
Randomly divide the animals into treatment groups: Vehicle control, test compound (at various doses), and positive control.
-
Administer the test compound, vehicle, or positive control orally once daily for the duration of the study (e.g., 4 weeks).
-
Measure blood pressure and heart rate at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose and then weekly throughout the study.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required.
-
Analyze the data to determine the effect of the test compound on blood pressure and compare it with the control groups.
Ex Vivo Vasorelaxation Study in Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
This compound (test compound)
-
Organ bath system with force transducers
Procedure:
-
Euthanize a male Wistar rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of the test compound to the organ bath and record the relaxation response.
-
To assess the role of the endothelium, some experiments can be performed on endothelium-denuded rings.
-
Calculate the percentage of relaxation at each concentration and determine the EC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel antihypertensive agents. The protocols outlined in this document provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of this and related compounds. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for the In Vivo Evaluation of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-nitro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The benzimidazole scaffold is a "privileged structure" found in numerous FDA-approved drugs.[1] The presence of a nitro group and a trifluoromethyl group on the benzimidazole core of the target compound suggests the potential for potent biological activity. The nitro group can be crucial for the biological activity of 5-nitrobenzimidazoles, often involving reductive activation by microbial nitroreductases to generate reactive species that can damage microbial DNA.[2] This document provides detailed protocols for the in vivo evaluation of this compound, focusing on preliminary toxicity, and potential anticancer and antiparasitic activities, based on the known profiles of related compounds.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed in vivo studies.
Table 1: Acute Oral Toxicity Study Results
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | 3 | |||
| Low Dose | 3 | |||
| Mid Dose | 3 | |||
| High Dose | 3 |
Table 2: Efficacy in Xenograft/Syngeneic Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD | Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control (e.g., 5-Fluorouracil) |
Table 3: Antiparasitic Activity in an Animal Model (e.g., Trichinella spiralis)
| Treatment Group | Mean Parasite Burden ± SD | Parasite Reduction (%) | Clinical Score | Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control (e.g., Albendazole) |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute toxicity and estimate the LD50 of this compound.[3]
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)[3]
-
Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)[3]
-
Standard laboratory animal diet and water
-
Oral gavage needles and syringes
-
Animal weighing scales
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.[3]
-
Fasting: Fast animals overnight (withholding food but not water) before administration of the test compound.[3]
-
Dose Preparation: Prepare the test compound in the selected vehicle at the desired concentrations. A control group receiving only the vehicle should be included.[3]
-
Dosing: Administer a single oral dose of the test compound to a group of 3 animals.
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in behavior immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.[3]
-
Body Weight: Record body weights on days 0, 7, and 14.[3]
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals, the test is terminated, and the substance is classified.
-
If one animal dies, the procedure is repeated with 3 additional animals at the same dose.
-
If no mortality occurs, the next higher dose level is administered to a new group of 3 animals.[3]
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[3]
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-proliferative activity of this compound against a human cancer cell line in an immunodeficient mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old[4]
-
Human cancer cell line (e.g., A549, HCT-116, MCF-7)[5]
-
This compound
-
Vehicle for administration
-
Positive control drug (e.g., 5-Fluorouracil)[6]
-
Phosphate-buffered saline (PBS) or Matrigel
-
Calipers
Procedure:
-
Animal Housing: House mice in a pathogen-free environment with a 12-hour light/dark cycle and provide sterile food and water ad libitum.[4]
-
Tumor Implantation: Culture cancer cells, harvest, wash, and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Regularly measure tumor size (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[4]
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups. Administer the investigational compound via the specified route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the drug.[4]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point. Euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., immunohistochemistry).[4]
Protocol 3: In Vivo Antiparasitic Evaluation (e.g., Trichinella spiralis model)
Objective: To assess the efficacy of this compound against a parasitic infection in a rodent model. Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown activity against Trichinella spiralis.[7][8]
Materials:
-
Mice or rats
-
Infective larvae of the parasite (e.g., Trichinella spiralis)
-
This compound
-
Vehicle for administration
-
Positive control drug (e.g., albendazole)
Procedure:
-
Infection: Infect animals orally with a standardized number of infective parasite larvae.
-
Treatment: At a specified time post-infection (to target adult or larval stages), begin treatment with the test compound, vehicle, or positive control. Administer the treatment for a defined period.
-
Evaluation of Efficacy:
-
Adult Worms: At a specific time after the end of treatment for the adult stage, euthanize a cohort of animals and collect the intestines to count the number of adult worms.
-
Muscle Larvae: For the muscle larvae stage, euthanize another cohort of animals at a later time point, collect muscle tissue, and determine the number of larvae per gram of muscle.[7]
-
-
Data Analysis: Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Preclinical In Vivo Toxicology Workflow.
Caption: In Vivo Anticancer Efficacy Workflow.
Caption: Proposed Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Evaluation of Antiproliferative Activity of A Novel Benzimidazole De-rivative Against Daltons Lymphoma Ascitic in Swiss Albino Mice - Neliti [neliti.com]
- 7. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole using High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-nitro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. While a specific validated method for this particular analyte is not widely published, the following protocol is a representative method developed based on established analytical practices for structurally related nitro- and trifluoromethyl-substituted benzimidazole derivatives.[1][2][3] It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application.
Data Presentation
The following table summarizes the anticipated quantitative performance of the proposed HPLC method. These values are representative for the analysis of similar small molecule aromatic compounds and should be established during method validation.
Table 1: Summary of Quantitative HPLC Method Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~5-7 minutes |
Experimental Protocols
This section details the step-by-step methodology for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (88%)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-8 min: 30% to 70% B; 8-10 min: 70% B; 10-12 min: 70% to 30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm |
| Run Time | 15 minutes |
Note: The UV detection wavelength of 310 nm is a starting point based on the UV absorption characteristics of similar nitroaromatic compounds. It is advisable to determine the absorption maximum (λmax) of this compound in the mobile phase for optimal sensitivity.
Preparation of Standard and Sample Solutions
a. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
b. Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the stock solution using the 50:50 acetonitrile/water mixture to prepare a series of calibration standards.
-
Transfer the final solutions to HPLC vials for analysis.
c. Sample Preparation:
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in a known volume of 50:50 acetonitrile/water to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: HPLC quantification workflow.
Caption: Methodological relationship.
References
Developing Novel AT1 Antagonists from 5-Nitrobenzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel angiotensin II type 1 (AT1) receptor antagonists derived from 5-nitrobenzimidazole. The information herein is intended to guide researchers in the synthesis, in vitro evaluation, and in vivo assessment of these potent antihypertensive agents.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II (Ang II) is the primary effector of the RAS, and its binding to the AT1 receptor mediates vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the pathophysiology of hypertension. Consequently, blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and related cardiovascular diseases.
The 5-nitrobenzimidazole scaffold has emerged as a promising pharmacophore for the design of novel, non-peptide AT1 receptor antagonists. These derivatives have demonstrated high binding affinity to the AT1 receptor and potent, long-lasting antihypertensive effects in preclinical models. This document outlines the key methodologies for the development and characterization of these compounds.
Data Presentation: Biological Activity of 5-Nitrobenzimidazole Derivatives
The following tables summarize the in vitro binding affinities and in vivo antihypertensive activities of representative 5-nitrobenzimidazole derivatives.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound ID | Structure | IC50 (nM)[1] |
| 1 | 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | 1.03 ± 0.26 |
| 2 | 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzamide | 1.65 ± 0.2[2] |
| Losartan | (Standard) | - |
Table 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
| Compound ID | Dose (mg/kg, p.o.) | Maximal Mean Blood Pressure Reduction (mmHg)[1] | Duration of Action (hours)[1] |
| 1 | 5 | 30 | > 24 |
| 1 | 10 | 41 | > 24 |
| Losartan | 10 | - | - |
Experimental Protocols
Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives
This protocol describes a general method for the synthesis of the 5-nitrobenzimidazole core structure.
Protocol 3.1.1: Synthesis of 2-Alkyl-5-nitro-1H-benzo[d]imidazole
-
Materials:
-
4-nitro-o-phenylenediamine
-
Aliphatic carboxylic acid (e.g., pentanoic acid for a butyl substituent)
-
4N Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 4-nitro-o-phenylenediamine (1.0 eq) in 4N HCl, add the corresponding aliphatic carboxylic acid (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-alkyl-5-nitro-1H-benzo[d]imidazole.
-
Protocol 3.1.2: N-Alkylation with Indole Moiety (Example for Compound 1)
-
Materials:
-
2-butyl-5-nitro-1H-benzo[d]imidazole
-
Methyl 2-(4-(bromomethyl)-1H-indol-1-yl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
To a solution of 2-butyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) in acetone, add K₂CO₃ (1.5 eq) and methyl 2-(4-(bromomethyl)-1H-indol-1-yl)benzoate (1.1 eq).
-
Stir the mixture at 60°C for 6 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the methyl ester intermediate.
-
Dissolve the intermediate in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (Compound 1 ).
-
In Vitro Evaluation of AT1 Receptor Antagonism
Protocol 3.2.1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50) of the synthesized compounds for the AT1 receptor.
-
Materials:
-
Membrane preparations from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
[¹²⁵I]Sar¹,Ile⁸-Angiotensin II (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Unlabeled Losartan (for non-specific binding determination).
-
Test compounds.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.2 nM), and 50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Losartan (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
In Vivo Evaluation of Antihypertensive Activity
Protocol 3.3.1: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To assess the antihypertensive efficacy and duration of action of the test compounds.
-
Animals: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Materials:
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Oral gavage needles.
-
-
Procedure:
-
Acclimatize the SHRs to the restraining cages and tail-cuff procedure for several days before the experiment.
-
Measure the basal systolic blood pressure (SBP) and heart rate (HR) of the conscious rats.
-
Administer the test compound or vehicle orally by gavage.
-
Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Calculate the change in blood pressure from the basal level for each animal.
-
Determine the maximal reduction in blood pressure and the duration of the antihypertensive effect.
-
Mandatory Visualizations
Caption: AT1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Developing 5-Nitrobenzimidazole AT1 Antagonists.
Caption: Structure-Activity Relationship (SAR) of 5-Nitrobenzimidazole AT1 Antagonists.
References
Application Notes and Protocols for Testing Anti-inflammatory Properties of Nitrobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of novel nitrobenzimidazole compounds. The protocols outlined below describe a tiered screening approach, beginning with in vitro assays to elucidate cellular mechanisms and progressing to in vivo models to assess efficacy in a physiological context.
Introduction to Nitrobenzimidazoles and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of innate immunity, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3]
Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory effects.[4] Nitrobenzimidazoles, a subset of this class, are of particular interest for their potential to modulate key inflammatory pathways.[5] This document provides detailed experimental designs for the systematic evaluation of their anti-inflammatory properties.
In Vitro Screening Cascade
A series of in vitro assays are recommended to determine the cellular and molecular mechanisms by which nitrobenzimidazoles may exert anti-inflammatory effects.
Inhibition of Pro-inflammatory Mediators in Macrophages
This initial screen assesses the ability of test compounds to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines (TNF-α, IL-6)
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nitrobenzimidazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System[7]
-
ELISA kits for TNF-α and IL-6[8]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the nitrobenzimidazole compounds (dissolved in DMSO) for 1 hour. Include a vehicle control (DMSO).[6]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[6]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO production.[9]
-
-
Cytokine Measurement (ELISA):
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[8]
-
Data Presentation:
Table 1: Effect of Nitrobenzimidazole Compounds on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| Positive Control (e.g., Dexamethasone) | 10 | 85 ± 5 | 90 ± 4 | 88 ± 6 |
| Nitrobenzimidazole A | 1 | 15 ± 3 | 20 ± 4 | 18 ± 5 |
| 10 | 55 ± 6 | 62 ± 5 | 58 ± 7 | |
| 50 | 88 ± 4 | 91 ± 3 | 89 ± 4 | |
| Nitrobenzimidazole B | 1 | 10 ± 2 | 12 ± 3 | 11 ± 4 |
| 10 | 40 ± 5 | 45 ± 6 | 42 ± 5 | |
| 50 | 75 ± 7 | 80 ± 5 | 77 ± 6 |
Data are presented as mean ± SEM of three independent experiments.
Investigation of Target Signaling Pathways
Compounds demonstrating significant activity in the initial screen should be further investigated to determine their mechanism of action.
2.2.1. Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[2] This assay measures the ability of a compound to inhibit NF-κB activation.
Experimental Protocol: NF-κB Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB-responsive luciferase reporter gene
-
TNF-α
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the nitrobenzimidazole compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.[10]
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[10]
2.2.2. Assessment of MAPK Pathway Modulation
The MAPK signaling cascades (p38, JNK, and ERK) are also critical in regulating the inflammatory response.[11][12]
Experimental Protocol: Western Blot Analysis of Phosphorylated MAPK
Materials:
-
RAW 264.7 cells
-
LPS
-
Nitrobenzimidazole test compounds
-
Cell lysis buffer
-
Primary antibodies against phosphorylated and total p38, JNK, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with test compounds followed by LPS stimulation.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. The ratio of phosphorylated to total protein will indicate the activation state of each MAPK.[12]
Visualization of Signaling Pathways:
Caption: Key inflammatory signaling pathways potentially targeted by nitrobenzimidazoles.
Direct Enzyme Inhibition Assays
To determine if the anti-inflammatory effects are due to direct enzyme inhibition, assays for COX-2 and iNOS activity are recommended.
Experimental Protocol: COX-2 and iNOS Inhibition Assays
-
COX-2 Inhibition Assay: Commercially available COX-2 inhibitor screening kits can be used. These assays typically measure the peroxidase activity of COX-2 by monitoring the appearance of an oxidized product.[13][14][15]
-
iNOS Inhibition Assay: The activity of iNOS can be determined by measuring the conversion of L-arginine to L-citrulline or by quantifying the production of nitric oxide.[9][16][17] Commercially available kits are also available for this purpose.
Data Presentation:
Table 2: IC₅₀ Values of Nitrobenzimidazole Compounds for COX-2 and iNOS
| Compound | COX-2 IC₅₀ (µM) | iNOS IC₅₀ (µM) |
| Positive Control (e.g., Celecoxib for COX-2) | 0.5 ± 0.1 | > 100 |
| Positive Control (e.g., L-NAME for iNOS) | > 100 | 25 ± 3 |
| Nitrobenzimidazole A | 15 ± 2 | 50 ± 5 |
| Nitrobenzimidazole B | > 100 | 85 ± 9 |
Data are presented as mean ± SEM of three independent experiments.
In Vivo Model of Acute Inflammation
The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for screening potential anti-inflammatory drugs.[18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
Nitrobenzimidazole test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.[18]
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Groups (different doses of nitrobenzimidazole).[20]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).[18]
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally or intraperitoneally 1 hour before carrageenan injection.[21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]
-
Data Analysis:
-
Calculate the paw edema (E) at each time point: E = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Data Presentation:
Table 3: Effect of Nitrobenzimidazole Compounds on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | 0 |
| Positive Control (Indomethacin) | 10 | 0.32 ± 0.03 | 62.4 |
| Nitrobenzimidazole A | 25 | 0.55 ± 0.04 | 35.3 |
| 50 | 0.38 ± 0.03 | 55.3 | |
| 100 | 0.29 ± 0.02 | 65.9 | |
| Nitrobenzimidazole B | 25 | 0.68 ± 0.06 | 20.0 |
| 50 | 0.51 ± 0.05 | 40.0 | |
| 100 | 0.42 ± 0.04 | 49.4 |
Data are presented as mean ± SEM.
Visualization of Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of nitrobenzimidazole compounds for their anti-inflammatory properties. The tiered approach, from in vitro mechanistic studies to in vivo efficacy models, allows for a thorough characterization of lead candidates. The data generated from these experiments will be crucial for guiding further drug development efforts.
References
- 1. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 10. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]
- 11. assaygenie.com [assaygenie.com]
- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
Application Notes and Protocols for High-Throughput Screening of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities. The incorporation of a nitro group and a trifluoromethyl moiety into the benzimidazole scaffold can significantly enhance its therapeutic potential. Specifically, 5-nitro-2-(trifluoromethyl)-1H-benzimidazole analogs have emerged as promising candidates for the development of novel antiparasitic and anticancer agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these analogs to identify lead compounds for further drug development.
These application notes provide a comprehensive overview of the screening protocols for evaluating the biological activity of this compound analogs. Detailed methodologies for antiparasitic and anticancer assays are presented, along with data presentation and visualization of key experimental workflows and potential mechanisms of action.
Data Presentation
The following tables summarize the in vitro biological activities of a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives, including a 5-nitro substituted analog, against various protozoan parasites. This data is crucial for understanding the therapeutic potential of this chemical scaffold and for designing effective screening campaigns.
Table 1: Antiprotozoal Activity of 2-(trifluoromethyl)-1H-benzimidazole Analogs (IC50 in µM) [1]
| Compound ID | R1 | R2 | G. intestinalis | E. histolytica | T. vaginalis |
| 1a | H | H | 0.08 ± 0.01 | 0.10 ± 0.01 | 0.06 ± 0.01 |
| 1b | H | NO2 | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| 1c | Cl | Cl | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.01 |
| 1d | H | Cl | 0.06 ± 0.01 | 0.08 ± 0.01 | 0.04 ± 0.01 |
| 1e | H | F | 0.05 ± 0.01 | 0.07 ± 0.01 | 0.03 ± 0.01 |
| Metronidazole | - | - | 1.80 ± 0.20 | 1.50 ± 0.10 | 0.80 ± 0.10 |
Data from Hernández-Luis et al., Eur J Med Chem, 2010.[1]
Mandatory Visualizations
Experimental Protocols
High-Throughput Screening for Antiparasitic Activity
This protocol describes a generalized fluorescence-based assay to screen for inhibitors of protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.
Materials:
-
Parasite cultures (e.g., G. intestinalis trophozoites)
-
Assay medium (e.g., TYI-S-33 medium)
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Metronidazole)
-
Negative Control (DMSO)
-
Cell Viability Reagent (e.g., Resazurin-based)
-
384-well microplates (black, clear bottom)
-
Plate reader capable of fluorescence detection
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Parasite Seeding: Add 50 µL of parasite suspension in assay medium to each well to achieve a final density of 1 x 104 cells/well.
-
Incubation: Incubate the plates for 48 hours at 37°C in an anaerobic or microaerophilic environment, depending on the parasite's requirements.
-
Viability Reagent Addition: Add 10 µL of the cell viability reagent to each well.
-
Incubation: Incubate for an additional 4-6 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
High-Throughput Screening for Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the benzimidazole analogs on cancer cell lines.[2][3][4][5]
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
Negative Control (DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates (clear)
-
Microplate reader capable of absorbance measurement
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 1 µL of serially diluted test compounds, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[3]
-
Incubation: Incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound analogs. The quantitative data highlights the potential of this scaffold in developing potent antiparasitic agents. The detailed experimental protocols for both antiparasitic and anticancer screening, along with the visualized workflows and potential mechanisms of action, provide researchers with the necessary tools to efficiently identify and characterize novel drug candidates from this promising class of compounds.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for Benzimidazole-Based Molecular Probes
A Note on 5-nitro-2-(trifluoromethyl)-1H-benzimidazole:
Extensive searches of scientific literature did not yield any specific applications of This compound as a molecular probe. While this compound is commercially available for research purposes, its use in fluorescence imaging, sensing, or as a molecular probe for specific cellular targets or pathways is not documented in the available resources.[1][][3]
The following application notes and protocols are therefore based on the broader class of benzimidazole derivatives, which are widely used in the development of fluorescent probes and sensors.[4][5][6][7][8][9][10][11] This information is intended to provide a foundational understanding and methodological framework for researchers and scientists interested in the application of benzimidazole scaffolds in molecular probe design.
I. Introduction to Benzimidazole-Based Molecular Probes
Benzimidazole is a heterocyclic aromatic compound consisting of a fusion of benzene and imidazole. This scaffold is a "privileged" structure in medicinal chemistry and drug design due to its versatile biological activities.[12][13] In the context of molecular probes, the benzimidazole core offers several advantages:
-
Intrinsic Fluorescence: Many benzimidazole derivatives exhibit intrinsic fluorescence, which can be modulated by the presence of specific analytes.
-
Tunable Photophysical Properties: The absorption and emission properties of benzimidazole-based fluorophores can be fine-tuned by introducing various substituents to the benzimidazole ring system.
-
High Sensitivity and Selectivity: Benzimidazole-based probes have been developed for the highly sensitive and selective detection of a range of targets, including metal ions, pH, and reactive oxygen species.[4][5][6][7][8]
-
Cell Permeability: The lipophilic nature of the benzimidazole scaffold can facilitate cell membrane permeability, enabling applications in live-cell imaging.
II. Applications of Benzimidazole-Based Molecular Probes
While no specific applications for this compound as a molecular probe were found, other benzimidazole derivatives have been successfully employed in a variety of sensing and imaging applications.
| Application Area | Target Analyte | Principle of Detection | Reference |
| Ion Sensing | Co(II) | Fluorescence quenching | [5] |
| Zn(II) | Chelation-enhanced fluorescence (CHEF) | [6] | |
| Fe(II)/Fe(III) | Colorimetric detection | [7][11] | |
| pH Sensing | H+ | Changes in fluorescence based on protonation state | [8] |
| Reactive Species | Peroxynitrite (ONOO−) | Ratiometric two-photon imaging | [4] |
| Small Molecules | Phosgene | Ratiometric fluorescence detection | [10] |
| Boronic Acids | "Off/On" fluorescence switching | [14] |
III. General Experimental Protocols
The following are generalized protocols for experiments that would be relevant to the characterization and application of a novel benzimidazole-based molecular probe. These are based on methodologies reported for other benzimidazole derivatives.
Protocol 1: Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives
This protocol describes a general method for the synthesis of 2-substituted-5-nitrobenzimidazoles through the condensation of 4-nitro-o-phenylenediamine with an aromatic aldehyde.[12]
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (DME) or other suitable solvent
-
Sodium metabisulfite (oxidizing agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in DME in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium metabisulfite (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Protocol 2: Evaluation of a Benzimidazole-Based Probe for Ion Sensing
This generalized protocol is based on methods for evaluating benzimidazole-based fluorescent probes for metal ions.[5][6]
Materials:
-
Benzimidazole-based probe stock solution (e.g., in DMSO)
-
Buffer solution (e.g., HEPES or PBS at a specific pH)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Spectroscopic Characterization:
-
Record the UV-Vis absorption and fluorescence emission spectra of the probe in the buffer solution.
-
Determine the optimal excitation and emission wavelengths.
-
-
Selectivity Study:
-
Prepare a series of solutions containing the probe and different metal ions at the same concentration.
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence response of the probe to the target ion versus other potentially interfering ions.
-
-
Titration Experiment:
-
Prepare a series of solutions with a fixed concentration of the probe and increasing concentrations of the target metal ion.
-
Record the fluorescence spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.
-
-
Determination of the Limit of Detection (LOD):
-
Measure the fluorescence of blank solutions (probe without the target ion).
-
Calculate the standard deviation of the blank measurements.
-
The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
Protocol 3: Live-Cell Imaging with a Benzimidazole-Based Probe
This is a general protocol for using a benzimidazole-based fluorescent probe for imaging in live cells.[6]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorescence microscope
-
Benzimidazole-based probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Optional: Inducers or inhibitors to modulate the target analyte.
Procedure:
-
Cell Culture:
-
Culture the cells to an appropriate confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
-
Probe Loading:
-
Prepare a working solution of the benzimidazole probe in cell culture medium. The final concentration needs to be optimized (typically in the low micromolar range).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for an optimized period (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells with PBS to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Acquire images before and after any treatment (e.g., addition of an ionophore or a drug that stimulates the production of a reactive oxygen species) to observe changes in fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (e.g., whole cells or specific organelles) using image analysis software.
-
IV. Signaling Pathways and Mechanisms of Action
The mechanism of action for a benzimidazole-based probe is highly dependent on its specific design and target. Below is a conceptual diagram illustrating a common mechanism for a "turn-on" fluorescent probe for a metal ion.
References
- 1. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Synthetic Routes to Functionalized 2-(Trifluoromethyl)-1H-benzimidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2-(trifluoromethyl)-1H-benzimidazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The methodologies outlined below cover the most common and efficient synthetic strategies, including the classic Phillips-Ladenburg condensation, a modern copper-catalyzed approach, and a method utilizing in situ generated trifluoroacetonitrile. Additionally, a protocol for the N-alkylation of the benzimidazole core is provided to facilitate the generation of diverse compound libraries.
Introduction
The 2-(trifluoromethyl)-1H-benzimidazole moiety is a privileged structural motif found in numerous pharmaceutical agents and agrochemicals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide offers a comparative overview of key synthetic strategies and provides detailed, replicable protocols for their implementation in a laboratory setting.
Core Synthetic Strategies
Three primary strategies for the synthesis of the 2-(trifluoromethyl)-1H-benzimidazole core are presented, followed by a method for its further functionalization.
-
Method A: Phillips-Ladenburg Condensation. This is a robust and widely used one-pot reaction involving the condensation of an o-phenylenediamine with trifluoroacetic acid.
-
Method B: Copper-Catalyzed Cyclization. A modern approach that utilizes a copper catalyst to mediate the cyclization of o-phenylenediamines with hexafluoroacetylacetone, which serves as the trifluoromethyl source.[1][2]
-
Method C: Condensation with in situ Generated Trifluoroacetonitrile. An efficient method that involves the generation of trifluoroacetonitrile (CF₃CN) in the reaction mixture, which then condenses with an o-phenylenediamine.[3]
-
Method D: N-Alkylation of the Benzimidazole Core. A post-synthesis functionalization to introduce various alkyl or substituted alkyl groups at the N-1 position of the benzimidazole ring.[4]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency under various conditions.
| Method | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| A | o-Phenylenediamine, Trifluoroacetic acid | None | None (neat) | Reflux | 4 | 100 | [5] |
| B | o-Phenylenediamine, Hexafluoroacetylacetone | Cu₂O | Toluene | 100 | 12 | >99 | [1][2] |
| B | 4-Methyl-o-phenylenediamine, Hexafluoroacetylacetone | Cu₂O | Toluene | 100 | 12 | 99 | [1][2] |
| B | 4-Chloro-o-phenylenediamine, Hexafluoroacetylacetone | Cu₂O | Toluene | 100 | 12 | 98 | [1][2] |
| C | o-Phenylenediamine, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | K₂CO₃ | Toluene | 80 | 12 | 95 | [3] |
| C | 4-Methyl-o-phenylenediamine, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | K₂CO₃ | Toluene | 80 | 12 | 96 | [3] |
| C | 4-Fluoro-o-phenylenediamine, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | K₂CO₃ | Toluene | 80 | 12 | 94 | [3] |
Experimental Protocols
Method A: Phillips-Ladenburg Condensation
This protocol describes the synthesis of the parent 2-(trifluoromethyl)-1H-benzimidazole.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (17.1 g, 150 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. (In the cited procedure, this method yielded 18.7 g of gray crystals, corresponding to a 100% yield).[5]
Method B: Copper-Catalyzed Cyclization
This protocol provides a general procedure for the copper-catalyzed synthesis of 2-(trifluoromethyl)-1H-benzimidazoles from o-phenylenediamines and hexafluoroacetylacetone.[1][2]
Protocol:
-
In a sealed tube, combine the substituted o-phenylenediamine (0.5 mmol), Cu₂O (0.025 mmol, 5 mol%), and hexafluoroacetylacetone (1.0 mmol) in toluene (2.0 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 2-(trifluoromethyl)-1H-benzimidazole derivative.
Method C: Condensation with in situ Generated Trifluoroacetonitrile
This protocol outlines the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles using an in situ generated trifluoroacetonitrile approach.[3]
Protocol:
-
To a reaction tube, add the substituted o-phenylenediamine (0.2 mmol), 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (0.3 mmol), and K₂CO₃ (0.4 mmol) in toluene (2.0 mL).
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized 2-(trifluoromethyl)-1H-benzimidazole.
Method D: N-Alkylation of 2-(Trifluoromethyl)-1H-benzimidazole
This protocol describes a general method for the functionalization of the benzimidazole core at the N-1 position.
Protocol:
-
To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL), add a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat as required (e.g., 60-80 °C) for a period of 2-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.
Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Phillips-Ladenburg Condensation Pathway.
Caption: Copper-Catalyzed Cyclization Pathway.
Caption: Condensation with in situ CF3CN.
Caption: N-Alkylation Experimental Workflow.
References
- 1. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the Phillips condensation reaction. This involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with trifluoroacetic acid. This one-pot reaction is advantageous due to the commercial availability of the starting materials.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. Incomplete cyclization is a common issue, often due to insufficient heating or reaction time. The presence of water in the reaction mixture can also hinder the dehydration step necessary for ring closure. Additionally, the electron-withdrawing nature of both the nitro and trifluoromethyl groups can deactivate the nucleophilicity of the diamine, making the reaction more challenging. Refer to the troubleshooting guide for specific solutions.
Q3: I am observing a dark-colored reaction mixture and product. Is this normal?
A3: Yes, the formation of colored byproducts is common in the synthesis of nitro-containing benzimidazoles. These are often due to the formation of azoxy and azo compounds from intermediates. While some color is expected, an excessively dark or tar-like mixture may indicate significant side reactions or decomposition. Proper temperature control and an inert atmosphere can help minimize these byproducts.
Q4: What is the best method for purifying the final product?
A4: Purification is typically achieved through recrystallization. A common solvent system is an ethanol/water mixture. If significant colored impurities are present, treatment with activated carbon followed by hot filtration may be necessary before recrystallization. Column chromatography using silica gel with an ethyl acetate/hexane mobile phase can also be employed for higher purity.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Thin Layer Chromatography (TLC) is useful for monitoring reaction progress and assessing purity. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry can be used to confirm the molecular weight.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature or time. 2. Catalyst (if used) is inactive. 3. Presence of excess water in the reaction. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 2. If using a catalyst like polyphosphoric acid (PPA), ensure it is fresh and not hydrated. 3. Use anhydrous reagents and solvents. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen leading to oxidative side reactions. | 1. Maintain strict temperature control. Consider a stepwise heating profile. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Cyclization | 1. The electron-withdrawing groups (-NO₂ and -CF₃) reduce the nucleophilicity of the diamine. 2. Insufficient acid catalyst or dehydrating agent. | 1. Consider using a stronger acid catalyst or a dehydrating agent like polyphosphoric acid (PPA) to drive the reaction to completion. 2. Ensure the stoichiometry of the acid is appropriate. |
| Difficulty in Product Isolation/Precipitation | 1. The product is soluble in the work-up solvent. 2. Formation of a stable salt with the acid catalyst. | 1. After cooling the reaction mixture, slowly add cold water or ice to induce precipitation. 2. Neutralize the reaction mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free benzimidazole. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Optimize reaction conditions for full conversion (see "Low or No Conversion"). 2. Recrystallize the crude product multiple times or use column chromatography for purification. |
| Unexpected Peaks in NMR Spectrum | 1. Presence of regioisomers (e.g., 6-nitro-2-(trifluoromethyl)-1H-benzimidazole). 2. Residual solvent or impurities. | 1. While the starting material is symmetrical, careful analysis of the aromatic region of the ¹H NMR is needed. 2. Ensure the product is thoroughly dried under vacuum. Compare with reference spectra if available. |
Experimental Protocols
Synthesis of this compound via Phillips Condensation
This protocol describes the synthesis of this compound from 4-nitro-1,2-phenylenediamine and trifluoroacetic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 4-nitro-1,2-phenylenediamine | 153.14 | >98% |
| Trifluoroacetic acid (TFA) | 114.02 | >99% |
| Polyphosphoric acid (PPA) | - | 115% |
| Ethanol | 46.07 | Reagent Grade |
| Deionized Water | 18.02 | - |
| Activated Carbon | - | - |
| Celite® | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol).
-
Addition of Reagents: To the flask, add trifluoroacetic acid (2.3 mL, 30.0 mmol) and polyphosphoric acid (15 g).
-
Reaction Conditions: Heat the mixture to 130-140 °C and stir for 4-6 hours. The reaction mixture will become a dark, viscous solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is considered complete when the starting diamine spot is no longer visible.
-
Work-up - Precipitation: After completion, cool the reaction mixture to approximately 80 °C and pour it slowly onto 100 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is approximately 7.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification (Decolorization): If the crude product is highly colored, suspend it in ethanol (50 mL) and add activated carbon (0.5 g). Heat the mixture to reflux for 15 minutes.
-
Purification (Filtration): Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Purification (Recrystallization): Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. If necessary, add a small amount of cold water to promote precipitation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Improving the Solubility of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-nitro-2-(trifluoromethyl)-1H-benzimidazole for biological assays.
Introduction
This compound is a compound of interest in various biological studies. However, its poor aqueous solubility can present significant challenges during in vitro and in vivo experiments, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide offers systematic approaches to enhance the solubility of this compound, ensuring consistent and reproducible results in your assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, fully dissolved in DMSO, precipitate when I add it to my aqueous assay buffer?
A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." Your compound is likely highly soluble in the organic solvent DMSO but poorly soluble in aqueous solutions. When the DMSO stock is introduced into the aqueous buffer, the overall polarity of the solvent mixture increases dramatically. This sudden change in the solvent environment reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated concentration of DMSO is highly cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[1] It is crucial to perform a DMSO tolerance curve for your specific cell line and assay duration to determine the highest non-toxic concentration.
Q3: Can I heat the solution to improve the solubility of my compound?
A3: Gentle heating (e.g., to 37°C) can be a useful technique to aid in the initial dissolution of the compound in a stock solvent or to help redissolve minor precipitation in the final assay medium.[2][3] However, it is essential to consider the thermal stability of this compound, as excessive heat may cause degradation. Always test the stability of your compound at the intended working temperature.
Q4: Are there alternatives to DMSO for making a stock solution?
A4: Yes, other organic solvents can be used. Based on the general solubility of similar benzimidazole compounds, ethanol and methanol are potential alternatives. For some benzimidazole derivatives, N,N-dimethylformamide (DMF) has also been used.[4] However, the tolerability of these solvents in your specific biological assay must be validated, as they can also be toxic to cells.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
This is the most frequently encountered problem. Follow these steps to troubleshoot:
dot
Caption: A decision tree for addressing compound precipitation in assays.
Issue 2: Low or Inconsistent Biological Activity
Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in apparently lower potency or high variability in your results.
dot
Caption: Workflow for troubleshooting low or inconsistent biological activity.
Solubility Enhancement Strategies
If optimizing the DMSO concentration is insufficient, consider the following formulation strategies. It is imperative to run vehicle controls for each new excipient to ensure it does not interfere with the assay.
Physicochemical Properties (Estimated)
| Property | Estimated Value | Source/Comment |
| Molecular Weight | 231.13 g/mol | [5][6] |
| Predicted pKa | ~10.95 | [7] (Based on 5-nitrobenzimidazole) |
| Aqueous Solubility | Very Poor | Qualitative |
| Organic Solvent Solubility | Likely soluble in DMSO, ethanol, methanol | Based on general benzimidazole characteristics[8] |
pH Modification
For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. With a predicted pKa of around 10.95, this compound is a weak acid. Therefore, increasing the pH of the assay buffer to a more alkaline value (e.g., pH 8-9) may enhance its solubility.
Caution: Ensure that the pH change does not affect your biological assay's performance or the stability of the compound.
Use of Co-solvents
While DMSO is the most common, other co-solvents can be considered.
| Co-solvent | Typical Concentration in Cell-based Assays |
| Ethanol | < 1% |
| Polyethylene Glycol 300 (PEG300) | < 1% |
Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility. Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.
| Surfactant | Typical Concentration in Cell-based Assays |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% |
| Polysorbate 20 (Tween® 20) | 0.01% - 0.1% |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds.
| Cyclodextrin | Typical Concentration in Cell-based Assays |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.5% - 2% (in serum-free and serum-supplemented media, respectively)[9] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
dot
Caption: Workflow for preparing a working solution from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous assay buffer
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of the compound.
-
Add the minimum volume of anhydrous DMSO required to completely dissolve the compound. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay.
-
Vortex and/or sonicate until the compound is fully dissolved.
-
-
Prepare the Working Solution (Reverse Dilution Method):
-
Dispense the final required volume of your aqueous assay buffer into a sterile tube.
-
While vigorously vortexing the buffer, slowly add the calculated small volume of your DMSO stock solution dropwise into the buffer.[1]
-
Continue to vortex for a few seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, brief sonication may help to redissolve it.[2]
-
Use the working solution as soon as possible after preparation.
-
Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound using HP-β-CD to enhance aqueous solubility.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous assay buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your assay buffer at a concentration that will give you the desired final concentration (e.g., prepare a 10% w/v HP-β-CD solution if you want a final concentration of 1%).
-
-
Prepare the Compound-Cyclodextrin Complex:
-
Add the weighed this compound powder directly to the HP-β-CD solution.
-
Vortex the mixture vigorously.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
-
Final Preparation:
-
Visually inspect for complete dissolution. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
This solution can then be used directly or diluted further with the assay buffer.
-
Protocol 3: Solubilization using Polysorbate 80 (Tween® 80)
Objective: To prepare a stock solution of this compound using Tween® 80 to improve solubility.
Materials:
-
This compound powder
-
Polysorbate 80 (Tween® 80)
-
Sterile aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare a Tween® 80 Stock Solution:
-
Prepare a 1% (v/v) stock solution of Tween® 80 in your assay buffer.
-
-
Solubilize the Compound:
-
Add the weighed this compound powder to the 1% Tween® 80 solution.
-
Vortex vigorously until the compound is fully dissolved. Gentle warming and sonication can be used to assist dissolution.
-
-
Prepare the Final Working Solution:
-
This stock solution can then be serially diluted with the assay buffer containing the same final concentration of Tween® 80 to maintain solubility. For example, if your final assay wells will have 0.05% Tween® 80, all dilutions should be made in a buffer containing 0.05% Tween® 80.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal solubilization strategy for their specific compound and biological assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reddit.com [reddit.com]
- 4. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 8. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, such as 4-nitro-1,2-phenylenediamine and trifluoroacetic acid (or its derivatives). Positional isomers, like the 6-nitro isomer, can also form depending on the starting materials and reaction conditions. Additionally, side-products from incomplete cyclization or over-nitration may be present.
Q2: My purified this compound shows a persistent yellow color. What could be the cause and how can I remove it?
A2: A persistent yellow color often indicates the presence of residual nitro-containing impurities or degradation products. Standard purification techniques like recrystallization or column chromatography should remove these colored impurities. If the color persists, treatment with activated carbon during the recrystallization process can be effective.
Q3: I am observing poor separation between my desired product and an impurity during column chromatography. What can I do to improve the resolution?
A3: To improve separation, you can try several approaches:
-
Optimize the solvent system: A systematic variation of the eluent polarity can significantly enhance separation. Using a gradient elution, from a non-polar to a more polar solvent system, is often more effective than isocratic elution.
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.
-
Adjust the loading: Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude product loaded is appropriate for the column size.
Q4: What is the best method to confirm the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[1][2][3] It can provide quantitative data on the purity and detect even minor impurities. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify impurities, and melting point analysis, as a sharp melting point range is indicative of high purity.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solubility tests with a variety of solvents to identify the optimal one. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point can help prevent using an excess. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Crystallization is incomplete. | Allow sufficient time for crystallization to occur. Cooling the solution slowly to room temperature and then in an ice bath can promote the formation of purer crystals and improve yield. |
Problem 2: Product Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Presence of significant impurities inhibiting crystallization. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Inappropriate solvent. | If the compound oils out instead of crystallizing, the solvent may be unsuitable. Try a different solvent or a solvent mixture. |
Problem 3: Co-elution of Impurities in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between the product and impurities (Rf difference of at least 0.2). |
| Column was not packed properly. | Ensure the stationary phase is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation. |
| Sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it to the column in a narrow band. |
| Fractions were collected improperly. | Collect smaller fractions and analyze them by TLC to identify the pure fractions before combining them. |
Data Presentation
Table 1: Physical and Chemical Properties of Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₄F₃N₃O₂ | 231.13 | Not available |
| 5-Nitrobenzimidazole | C₇H₅N₃O₂ | 163.13 | 207-211 |
| 2-Methyl-5-nitro-1H-benzimidazole | C₈H₇N₃O₂ | 177.16 | 223-225 |
Table 2: Solubility of Benzimidazole Derivatives in Various Solvents
| Compound | Water | Ethanol | Dichloromethane | Toluene |
| Benzimidazole | Sparingly soluble | Soluble | Soluble | Sparingly soluble |
| 5-Nitrobenzimidazole | Slightly soluble | Very soluble | Slightly soluble | Sparingly soluble[4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable solvent where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol is an adaptation for the purification of this compound based on methods for similar compounds.[5]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude mixture. A gradient elution from low to high polarity is often effective.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring even packing.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system.
-
Collect fractions of a consistent volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Instability of Nitrobenzimidazole Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of nitrobenzimidazole compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of nitrobenzimidazole compounds in solution?
A1: The stability of nitrobenzimidazole compounds in solution is primarily affected by the following factors:
-
pH: Alkaline conditions (high pH) can significantly promote the degradation of nitroaromatic compounds.[1]
-
Light Exposure (Photodegradation): Many nitrobenzimidazole derivatives are photosensitive and can degrade upon exposure to UV light.[1]
-
Elevated Temperatures (Thermal Degradation): Heating solutions containing nitrobenzimidazole compounds can accelerate their degradation. When heated to decomposition, they can emit toxic fumes of nitrogen oxides.[1][2]
-
Presence of Strong Bases and Oxidizing Agents: Nitrobenzimidazole compounds are often incompatible with strong bases and strong oxidizing agents, which can lead to rapid chemical degradation.[1]
Q2: What are the visible signs of degradation in my nitrobenzimidazole solution?
A2: Degradation of a nitrobenzimidazole solution may be indicated by several observable changes:
-
A noticeable change in the color of the solution.
-
The formation of a precipitate or the appearance of turbidity (cloudiness).
-
A decrease in the expected concentration of the active compound, which can be confirmed by analytical techniques like HPLC.
-
The appearance of new, unexpected peaks in a chromatogram, corresponding to degradation products.[1]
Q3: Are nitrobenzimidazole compounds susceptible to hydrolysis?
A3: Hydrolysis is generally not considered a major degradation pathway for simple nitrobenzimidazole compounds, as they lack readily hydrolyzable functional groups.[1] However, specific derivatives with ester or amide functionalities could be susceptible.
Q4: What are the recommended storage conditions for solutions of nitrobenzimidazole compounds?
A4: To minimize degradation, it is recommended to store solutions of nitrobenzimidazole compounds under the following conditions:
-
Temperature: Store at a controlled, cool temperature, typically between 2-8°C.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
pH: Maintain the pH of the solution in a neutral to slightly acidic range, if compatible with the compound's solubility and the experimental design.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with nitrobenzimidazole compounds.
Problem 1: Rapid loss of compound concentration observed during the experiment.
| Possible Cause | Suggested Solution |
| High pH of the medium | Buffer the solution to a neutral or slightly acidic pH. Verify the pH of all reagents and solutions before use. |
| Exposure to ambient light | Conduct the experiment under light-protected conditions (e.g., use amber glassware, cover with aluminum foil). |
| Elevated temperature | If the experimental protocol allows, perform the experiment at a lower temperature or on an ice bath. |
| Presence of incompatible reagents | Review all components of the reaction mixture for compatibility with nitroaromatic compounds. Avoid strong bases and oxidizing agents. |
Problem 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Suggested Solution |
| On-column degradation | Ensure the mobile phase is not strongly basic. Check for compatibility of the compound with the stationary phase. |
| Degradation in the autosampler | If the autosampler is not temperature-controlled, minimize the time the sample spends in the vial before injection. |
| Contaminated solvent or reagents | Use high-purity solvents and freshly prepared reagents. |
| Degradation during sample preparation | Prepare samples immediately before analysis and protect them from light and heat. |
Problem 3: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Variable exposure to light | Standardize the light conditions for all replicates. |
| Temperature fluctuations | Use a temperature-controlled water bath or incubator to maintain a consistent temperature. |
| Inconsistent timing of sample analysis | Analyze all samples at similar time points after preparation to account for time-dependent degradation. |
Data Presentation: Degradation Kinetics
Table 1: Pseudo-first-order rate constant (k) for the degradation of Metronidazole at different pH values and temperatures.
| pH | Temperature (°C) | Rate Constant (k) x 10³ (h⁻¹) |
| 2.0 | 30 | 1.2 |
| 4.0 | 30 | 0.5 |
| 7.0 | 30 | 0.8 |
| 9.0 | 30 | 15.2 |
| 9.0 | 40 | 35.1 |
| 9.0 | 45 | 58.9 |
Data adapted from a study on Metronidazole degradation and should be considered illustrative for nitrobenzimidazole compounds.[3]
Experimental Protocols
1. Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of a nitrobenzimidazole compound under various stress conditions.
Materials:
-
Nitrobenzimidazole compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the nitrobenzimidazole compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the solution, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in methanol to prepare a 100 µg/mL solution.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing the chromatograms of the stressed samples to that of an unstressed control sample.
2. Protocol for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent nitrobenzimidazole compound from its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the nitrobenzimidazole compound (often around 300-320 nm).[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Analyze the unstressed and stressed samples generated from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the parent peak from all major degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for nitrobenzimidazole.
References
troubleshooting low yields in 2-(trifluoromethyl)-1H-benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(trifluoromethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally high-yielding method for synthesizing 2-(trifluoromethyl)-1H-benzimidazole?
A1: The most widely reported method is the Phillips-Ladenburg condensation reaction. This involves the reaction of o-phenylenediamine with trifluoroacetic acid, often with heating.[1][2] While some literature reports near-quantitative yields, achieving this consistently can be challenging in a practical laboratory setting.
Q2: I am observing a dark-colored reaction mixture and final product. Is this normal and how can I purify it?
A2: Dark coloration, often from red to dark brown, is common in benzimidazole syntheses, particularly when the reaction is heated. This can be due to the formation of polymeric or oxidized byproducts. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3] The use of activated charcoal during recrystallization can also help to remove colored impurities.
Q3: Can I use trifluoroacetic anhydride (TFAA) instead of trifluoroacetic acid (TFA)? What are the potential advantages or disadvantages?
A3: Yes, trifluoroacetic anhydride can be used and is generally more reactive than trifluoroacetic acid. This increased reactivity can potentially lead to shorter reaction times or allow for lower reaction temperatures. However, TFAA is more expensive and moisture-sensitive. The reaction with TFAA can also be more exothermic and may require more careful temperature control to avoid side reactions.
Q4: What are the critical parameters that I should control to maximize the yield?
A4: Several parameters are crucial for maximizing the yield:
-
Purity of Starting Materials: Ensure the o-phenylenediamine is of high purity. Oxidized or impure starting material is a common cause of low yields and increased side product formation.
-
Stoichiometry: A slight excess of trifluoroacetic acid is often used to ensure complete conversion of the diamine.
-
Reaction Temperature and Time: Overheating or prolonged reaction times can lead to degradation and the formation of tars. The optimal temperature and time should be determined empirically for your specific setup.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine, which is particularly important if the reaction is sensitive to air.
Troubleshooting Guide for Low Yields
This guide addresses common issues encountered during the synthesis of 2-(trifluoromethyl)-1H-benzimidazole and provides actionable solutions.
| Observation/Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Formation (based on TLC or other analysis) | 1. Inactive Starting Materials: The o-phenylenediamine may have degraded (oxidized).2. Insufficient Reaction Temperature/Time: The reaction may not have reached completion.3. Incorrect Reagents: Wrong reagents or incorrect concentrations used. | 1. Use fresh, high-purity o-phenylenediamine. If the material is old or discolored, consider purification by recrystallization or sublimation.2. Gradually increase the reaction temperature and monitor the progress by TLC. Ensure the reaction is stirred efficiently.3. Double-check all reagents and their concentrations. |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Incomplete cyclization leading to the formation of N-acyl-o-phenylenediamine intermediate.2. Over-acylation: Reaction of the product benzimidazole with another equivalent of the acid/anhydride.3. Degradation: Decomposition of the starting material or product due to excessive heat. | 1. Ensure sufficient heating and reaction time for complete cyclization. The use of a dehydrating agent or a stronger acid catalyst can sometimes facilitate this step.2. Use a controlled stoichiometry of the acylating agent.3. Optimize the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration. |
| Product is a Dark Tar or Oil | 1. Oxidation: The o-phenylenediamine is sensitive to oxidation, especially at elevated temperatures.2. Polymerization: Side reactions leading to the formation of polymeric materials. | 1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Attempt to purify the crude product by column chromatography. If the product is intractable, revisiting and optimizing the reaction conditions to prevent byproduct formation is recommended. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Co-crystallization with impurities. | 1. Carefully choose the extraction and recrystallization solvents. A combination of a polar and a non-polar solvent is often effective for recrystallization.2. Add brine to the aqueous layer to break up emulsions during extraction.3. If recrystallization is ineffective, column chromatography is the recommended method for purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-(trifluoromethyl)-1H-benzimidazole using Trifluoroacetic Acid
This protocol is a generalized procedure based on the Phillips-Ladenburg condensation.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric Acid (optional, as catalyst)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., toluene or xylene).
-
Add trifluoroacetic acid (1.1-1.5 eq.) to the solution. If using an acid catalyst, it can be added at this stage.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole.
Caption: Troubleshooting flowchart for low yields in 2-(trifluoromethyl)-1H-benzimidazole synthesis.
References
Technical Support Center: Formulation of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing stable formulations of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and formulation of this compound.
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. Please note that some of this information is based on structurally similar compounds and computational predictions due to limited publicly available experimental data for this specific molecule.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄F₃N₃O₂ | [1] |
| Molecular Weight | 231.13 g/mol | [1] |
| Melting Point | 154-156°C | Predicted value.[2] |
| LogP (octanol/water) | ~2.66 | Estimated based on the similar compound 5-chloro-6-nitro-2-(trifluoromethyl)-benzimidazole.[3] |
| Aqueous Solubility | Likely low | Benzimidazole derivatives are often poorly soluble in water.[4] |
| pKa | Not available | The benzimidazole moiety has both acidic and basic properties. |
| Polymorphism | Possible | Benzimidazole derivatives are known to exhibit polymorphism.[5] |
Q2: What are the primary degradation pathways for benzimidazole derivatives?
A2: Benzimidazole derivatives can be susceptible to several degradation pathways:
-
Photodegradation: Many benzimidazoles are photosensitive in solution and can degrade upon exposure to light.[2][6]
-
Hydrolysis: The stability of the benzimidazole ring can be pH-dependent, with hydrolysis occurring under acidic or basic conditions.[4]
-
Oxidation: The benzimidazole ring system, particularly the carbocyclic (benzene) ring adjacent to the imidazole ring, can be susceptible to oxidative degradation.[3]
Q3: What are the initial signs of degradation in my formulation?
A3: Signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The formation of a precipitate.
-
A decrease in the concentration of the active pharmaceutical ingredient (API) as measured by a stability-indicating analytical method like HPLC.
-
The appearance of new peaks in the chromatogram.
Q4: Are there any specific excipients that should be avoided when formulating this compound?
A4: Given the nitro and trifluoromethyl groups, it is advisable to assess compatibility with excipients that are strongly basic or have high levels of reactive impurities, such as peroxides in polymers, which could promote degradation.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during formulation development.
Issue 1: Poor Aqueous Solubility
Problem: Difficulty achieving the desired concentration of this compound in aqueous media for in vitro assays or preclinical formulations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Intrinsic low solubility of the crystalline form. | Particle Size Reduction: Micronization or nanomilling can increase the surface area and improve the dissolution rate. |
| Use of Co-solvents: Screen pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to identify a system that provides the required solubility. | |
| Poor wettability of the drug powder. | Incorporate Surfactants: Add a suitable surfactant (e.g., polysorbate 80, sodium lauryl sulfate) to the formulation to improve wetting and dissolution. |
| The compound is a "brick-dust" molecule (high melting point, strong crystal lattice). | Amorphous Solid Dispersions (ASDs): Create an ASD by dispersing the drug in a polymer matrix (e.g., PVP, HPMC, Soluplus®). This disrupts the crystal lattice, leading to a higher apparent solubility and dissolution rate.[2][8][9] |
| Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) to encapsulate the drug molecule and enhance its solubility.[10][11] |
Issue 2: Formulation Instability - Appearance of Degradants
Problem: The appearance of unknown peaks in the HPLC chromatogram of a stability sample, indicating chemical degradation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Photodegradation | Protect from Light: Store the formulation in light-resistant containers (e.g., amber vials) and minimize exposure to light during manufacturing and handling.[2][6] |
| Formulation in Opaque Dosage Forms: For solid dosage forms, consider an opaque capsule or a film coating that blocks UV and visible light. | |
| Hydrolysis (pH-dependent degradation) | pH Optimization: Conduct a pH-stability profile to identify the pH of maximum stability. Formulate liquid preparations at this optimal pH using appropriate buffers.[4] |
| Moisture Protection: For solid formulations, use packaging with a desiccant and excipients with low water content to minimize hydrolysis. | |
| Oxidative Degradation | Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen to displace oxygen. |
| Addition of Antioxidants: Evaluate the use of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in the formulation.[7] | |
| Use of Chelating Agents: If metal ions are suspected of catalyzing oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA).[7] | |
| Excipient Incompatibility | Systematic Compatibility Studies: Perform compatibility studies of the drug with individual excipients under stressed conditions (e.g., elevated temperature and humidity) to identify any interactions.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Collect samples at various time points. Neutralize the samples before analysis.[5]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Collect samples at various time points.[5]
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store the solid drug substance in an oven at a temperature below its melting point (e.g., 80°C).
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.[12][13]
-
-
Sample Analysis: Analyze all stressed and control samples by a suitable HPLC-UV method. Aim for 5-20% degradation of the parent compound.[14] If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.[15][16]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products generated during forced degradation studies.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate buffer) at various pH values (e.g., 3.0, 5.0, 7.0).
-
Use a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent peak and all major degradation peaks.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
The detection wavelength should be chosen based on the UV spectra of the parent drug and the degradation products to ensure adequate sensitivity for all components.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Workflow for Troubleshooting Formulation Instability
Signaling Pathway of Benzimidazole Degradation
References
- 1. youtube.com [youtube.com]
- 2. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 13. rdlaboratories.com [rdlaboratories.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Nitroimidazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments related to nitroimidazole resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to nitroimidazole antibiotics?
A1: Resistance to nitroimidazole-based compounds is a multifaceted issue primarily centered around the drug's activation process. These compounds are prodrugs, meaning they require reduction of their nitro group within the target microorganism to become active cytotoxic agents.[1][2] The most common resistance mechanisms include:
-
Decreased Drug Activation: This is the most frequently observed mechanism.[3][4] It often results from mutations or altered expression of enzymes responsible for reducing the nitroimidazole, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[5][6][7]
-
Presence of nim Genes: In several anaerobic bacteria, particularly Bacteroides species, the presence of nim genes is strongly associated with resistance.[8][9] These genes encode nitroimidazole reductases that convert the drug into a non-toxic amine derivative, effectively inactivating it.[10][11]
-
Altered DNA Repair Pathways: Enhanced DNA repair mechanisms can help the microorganism counteract the DNA-damaging effects of the activated nitroimidazole.[1][12]
-
Increased Drug Efflux: Some microorganisms may develop or upregulate efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target.[10][12]
-
Metabolic Shift: A shift in metabolic pathways, for instance, from pyruvate to lactate conversion via lactate dehydrogenase, can also contribute to resistance.[10]
Q2: My anaerobic bacterial culture is showing unexpected resistance to metronidazole. What are the first troubleshooting steps?
A2: If you observe unexpected metronidazole resistance, consider the following initial troubleshooting steps:
-
Verify Experimental Conditions: Ensure strict anaerobic conditions were maintained throughout the experiment. The presence of oxygen can lead to "futile cycling," where the activated drug is re-oxidized to its inactive form, appearing as resistance.[13][14] Some resistance mechanisms are only observable under specific atmospheric conditions.[15]
-
Confirm Drug Potency: Check the expiration date and storage conditions of your metronidazole stock. Improper storage can lead to degradation and reduced efficacy.
-
Check Inoculum Density: An overly dense inoculum can sometimes overwhelm the antibiotic, leading to the appearance of resistance. Ensure your inoculum is standardized according to your protocol (e.g., 0.5 McFarland standard).[16]
-
Assess Media Composition: The type of media used can influence susceptibility results. Ensure you are using a recommended medium for anaerobic susceptibility testing, such as Wilkins-Chalgren agar or supplemented Brucella agar.[16]
-
Rule out Contamination: Subculture your resistant colonies to confirm purity. Contamination with an inherently resistant organism can lead to misleading results.
Q3: How can I determine if nim genes are responsible for the observed resistance in my Bacteroides isolate?
A3: The most direct method to determine the involvement of nim genes is through Polymerase Chain Reaction (PCR). You can design primers specific to known nim genes (nimA, nimB, nimC, etc.) to amplify a target region from the genomic DNA of your resistant isolate.[17][18] The presence of a PCR product of the expected size is a strong indicator of a nim-mediated resistance mechanism.[8]
Q4: I am performing an agar dilution assay for MIC determination, but my results are inconsistent. What could be the cause?
A4: Inconsistent results in agar dilution assays can stem from several factors:
-
Uneven Drug Distribution: Ensure the metronidazole is thoroughly mixed with the molten agar before pouring the plates to achieve a uniform concentration.
-
Incorrect Inoculum Application: The standardized inoculum should be carefully spotted onto the agar surface to avoid cross-contamination between different dilutions.[19]
-
Inappropriate Incubation: Strict anaerobic incubation for the appropriate duration (typically 48 hours for anaerobes) is critical for accurate results.[8]
-
Subjective Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits visible growth. A faint haze or a single colony should be disregarded. Consistent interpretation of the endpoint is crucial.[8][20]
Troubleshooting Guides
Guide 1: Unexpected High MIC Values in Susceptibility Testing
| Potential Issue | Possible Cause(s) | Recommended Action(s) |
| False Resistance | Oxygen contamination during incubation. | Use an anaerobic chamber or gas-tight jars with anaerobic gas packs. Verify anaerobiosis with an indicator strip. |
| Inoculum too heavy. | Standardize inoculum to a 0.5 McFarland standard before plating.[16] | |
| Degraded antibiotic stock solution. | Prepare fresh antibiotic stock solutions. Store stock solutions at the recommended temperature and protect from light. | |
| True Resistance | Presence of nim genes. | Perform PCR to screen for the presence of nim genes.[17][18] |
| Altered expression of activating enzymes (e.g., PFOR). | Perform enzyme activity assays or gene expression analysis (e.g., RT-qPCR) for key activating enzymes.[8] | |
| Mutations in genes encoding activating enzymes. | Sequence the genes encoding enzymes like PFOR and nitroreductases to identify potential mutations.[8] |
Guide 2: PCR for nim Gene Detection Fails
| Potential Issue | Possible Cause(s) | Recommended Action(s) |
| No Amplification | Poor DNA quality. | Re-extract genomic DNA using a validated method for anaerobic bacteria. Assess DNA quality and quantity. |
| PCR inhibitors in the DNA sample. | Include an internal positive control in your PCR reaction to check for inhibition.[17] Dilute the DNA template. | |
| Incorrect primer design or annealing temperature. | Verify primer sequences and optimize the annealing temperature using a gradient PCR. | |
| Non-specific Amplification | Primer dimers or non-specific binding. | Increase the annealing temperature. Redesign primers for higher specificity. |
| Faint Bands | Low copy number of the nim gene. | Increase the number of PCR cycles. Optimize PCR conditions (e.g., MgCl2 concentration). |
Quantitative Data Summary
The following tables summarize key quantitative data related to nitroimidazole resistance.
Table 1: Metronidazole (MTZ) Resistance Levels in Trichomonas vaginalis [5]
| Resistance Level | Minimal Lethal Concentration (MLC) |
| Sensitive | ≤25 µg/mL |
| Low-level | 50 µg/mL |
| Moderate-level | 100–200 µg/mL |
| High-level | ≥400 µg/mL |
Table 2: Prevalence of Metronidazole (MTZ) and Tinidazole (TDZ) Resistance in Trichomonas vaginalis [5][6][21]
| Drug | Prevalence of Resistance |
| Metronidazole | 2.2% - 9.6% |
| Tinidazole | 0% - 2% |
Key Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) by Agar Dilution
This method determines the Minimum Inhibitory Concentration (MIC) of a nitroimidazole compound against an anaerobic microorganism.
Materials:
-
Wilkins-Chalgren agar or Brucella agar supplemented with 5% laked sheep blood and vitamin K1.[16]
-
Nitroimidazole compound (e.g., metronidazole) stock solution.
-
Sterile petri dishes.
-
Anaerobic incubation system (chamber or jars).
-
Standardized bacterial inoculum (0.5 McFarland).[16]
Procedure:
-
Media Preparation: Prepare the agar medium and autoclave. Cool to 48-50°C in a water bath.[16]
-
Antibiotic Dilution Series: Prepare serial twofold dilutions of the nitroimidazole stock solution. Add a defined volume of each dilution to molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL). Also, prepare a drug-free control plate.[16]
-
Plate Pouring: Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate a standardized suspension of the test organism onto the surface of each plate. Each spot should contain approximately 10⁵ Colony Forming Units (CFU).[8]
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the nitroimidazole that completely inhibits visible growth.[8]
Protocol 2: Detection of nim Genes by PCR
This protocol outlines the steps for detecting the presence of nim genes in Bacteroides species.
Materials:
-
Genomic DNA extracted from the test isolate.
-
PCR primers specific for nim genes (e.g., degenerate primers targeting conserved regions).[17]
-
Taq DNA polymerase and reaction buffer.
-
dNTPs.
-
Thermocycler.
-
Gel electrophoresis equipment.
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the bacterial isolate.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, nim-specific primers, dNTPs, Taq polymerase, and buffer.
-
A typical cycling protocol might be:
-
Initial denaturation: 94°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.[8]
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a suitable DNA stain.[8]
-
Result Interpretation: The presence of a band of the expected size (e.g., ~458 bp for some common nim genes) indicates a positive result.[17]
Visualizations
Caption: Nitroimidazole activation pathway and key resistance mechanisms.
Caption: Troubleshooting workflow for unexpected nitroimidazole resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Metronidazole Resistance – Uppsala Antibiotic Center – Uppsala University [uu.se]
- 15. Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in <i>Trichomonas vaginalis</i> - ProQuest [proquest.com]
Technical Support Center: HPLC Analysis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but challenges can arise.[1] This guide addresses common problems in a question-and-answer format to help you resolve them efficiently.
Problem: High System Backpressure
-
Q1: My HPLC system is showing unusually high backpressure. What are the likely causes and how can I fix it?
-
A1: High backpressure is a frequent issue that can stem from blockages within the HPLC system.[2]
-
Potential Causes:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[3]
-
Guard Column Blockage: The guard column, if used, is designed to trap contaminants and can become blocked over time.[4]
-
System Tubing Blockage: Kinks or precipitated material can obstruct the flow path in the tubing.[3]
-
Injector Blockage: The injector rotor seal or needle can become clogged with sample particulates.[5]
-
Buffer Precipitation: If using a buffered mobile phase, changes in solvent composition can cause the buffer to precipitate.[4]
-
-
Solutions:
-
Systematic Approach: To isolate the blockage, start by disconnecting the column and running the pump to check the pressure of the system alone. Then, sequentially add components (injector, tubing, guard column, column) back into the flow path, monitoring the pressure at each step to identify the source of the high pressure.[1]
-
Column and Guard Column: If the column or guard column is the source, try back-flushing with a strong, compatible solvent at a low flow rate.[4] If this fails, the frit or the entire column/guard column may need replacement.
-
Tubing and Injector: Inspect tubing for kinks and replace if necessary. Flush the injector with an appropriate solvent to remove any blockages.
-
-
Problem: Poor Peak Shape
-
Q2: I'm observing peak tailing in my chromatogram for this compound. What could be causing this and how can I improve the peak shape?
-
A2: Peak tailing is a common chromatographic problem that can affect the accuracy of quantification.[4][6]
-
Potential Causes:
-
Secondary Silanol Interactions: The analyte can have secondary interactions with free silanol groups on the silica-based stationary phase, leading to tailing.[4]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column.[4]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Column Degradation: Voids in the column packing or a contaminated guard column can lead to poor peak shape.[5]
-
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base (like triethylamine) or an acidic modifier (like formic acid or trifluoroacetic acid) to the mobile phase to block the active silanol sites.[7]
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[4]
-
Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
-
Column and Guard Column Maintenance: Replace the guard column if it is contaminated. If the analytical column is old or has been subjected to harsh conditions, it may need to be replaced.
-
-
-
Q3: My peaks are showing fronting. What is the reason for this?
-
A3: Peak fronting is less common than tailing but can also impact analytical results.
-
Potential Causes:
-
Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting.[6]
-
Sample Solvent Effect: If the sample is dissolved in a solvent much weaker than the mobile phase, it can cause the peak to front.
-
-
Solutions:
-
Optimize Sample Concentration: Reduce the amount of sample injected onto the column.[4]
-
Adjust Sample Solvent: Ensure the sample solvent is compatible with and has a similar or slightly weaker elution strength than the mobile phase.
-
-
Problem: Retention Time Instability
-
Q4: The retention time for my analyte is shifting between injections. What should I investigate?
-
A4: Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times can be caused by several factors.[1]
-
Potential Causes:
-
Mobile Phase Composition: In reverse-phase chromatography, even small variations in the mobile phase composition can lead to significant shifts in retention time.[9]
-
Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase.[7]
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time drift, especially in gradient elution.[7]
-
Pump Malfunction: Inconsistent flow rates due to pump issues can lead to retention time shifts.[1]
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure accurate measurements. Degas the mobile phase to prevent bubble formation.[7]
-
Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[7]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Check the Pump: Monitor the pump pressure for fluctuations and perform routine maintenance as needed.
-
-
Frequently Asked Questions (FAQs)
Method Development & Optimization
-
Q5: What is a good starting HPLC method for the analysis of this compound?
-
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with a gradient from 30% B to 80% B over 15 minutes. The addition of 0.1% formic acid to both solvents can help improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (a starting point could be around 316 nm, which is used for other nitroimidazole compounds).[10]
-
Column Temperature: 30 °C.
-
-
-
Q6: How can I improve the resolution between my analyte and an impurity?
-
A6: Improving resolution is a key aspect of method refinement.[11]
-
Strategies:
-
Optimize Mobile Phase: Adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve separation.[11]
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C8 column).[7]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and resolution, at the cost of longer run times. Changing the column temperature can also affect selectivity.[7]
-
-
Sample Preparation
-
Q7: What is the recommended way to prepare my sample for HPLC analysis?
-
A7: Proper sample preparation is critical to protect the HPLC system and ensure accurate results.[12]
-
General Protocol:
-
Dissolution: Dissolve the this compound standard or sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the system.[12]
-
Dilution: Dilute the filtered sample to a concentration that is within the linear range of the detector.
-
-
Data Interpretation
-
Q8: How do I calculate the purity of my compound from the chromatogram?
-
A8: The purity of the main peak can be estimated using the area normalization method.[12]
-
Calculation:
-
Percent Purity = (Area of the main peak / Total area of all peaks) x 100.[12]
-
-
Note: This calculation assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard with a known purity should be used to create a calibration curve.
-
Experimental Protocol: Refined HPLC Method
This protocol provides a refined starting point for the HPLC analysis of this compound.
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chemicals and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B in 15 min, then hold at 80% B for 5 min, then return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 316 nm |
4. Sample Preparation
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table presents hypothetical data that could be obtained using the refined HPLC method.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Height (mAU) | USP Tailing | Resolution (with nearest peak) |
| Impurity 1 | 5.8 | 150 | 25 | 1.1 | - |
| This compound | 8.2 | 12500 | 1800 | 1.2 | 3.5 |
| Impurity 2 | 9.5 | 200 | 30 | 1.0 | 2.1 |
Visualizations
Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.
Caption: A logical workflow for HPLC method refinement.
References
- 1. labcompare.com [labcompare.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. mastelf.com [mastelf.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. benchchem.com [benchchem.com]
- 8. Frequently Asked Questions: HPLC and UHPLC [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. torontech.com [torontech.com]
Technical Support Center: Strategies to Mitigate Nitroaromatic Compound Toxicity in Drug Design
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the toxicity associated with nitroaromatic compounds in drug design. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why are nitroaromatic compounds often toxic?
Nitroaromatic compounds are considered potentially toxic due to their metabolic activation within the body.[1][2] The primary mechanism involves the reduction of the nitro group (-NO₂) by enzymes called nitroreductases, which are present in both mammalian cells and gut bacteria.[1][2] This reduction process can occur via a one-electron or two-electron pathway:
-
One-electron reduction: This pathway forms a highly reactive nitro anion radical. In the presence of oxygen, this radical can undergo futile cycling, where it is re-oxidized back to the parent nitro compound while generating superoxide anions, leading to oxidative stress.[1]
-
Two-electron reduction: This pathway sequentially reduces the nitro group to nitroso (-NO) and then to hydroxylamine (-NHOH) intermediates.[3] These hydroxylamine derivatives are potent electrophiles that can covalently bind to cellular macromolecules like DNA and proteins, leading to mutagenicity, genotoxicity, and cytotoxicity.[3]
The formation of these reactive intermediates is a central cause of the toxicity associated with this class of compounds.[1][4]
FAQ 2: My lead compound is a nitroaromatic with good efficacy but high cytotoxicity in vitro. What are my primary strategies to reduce this toxicity?
The most effective and widely adopted strategy is bioisosteric replacement of the nitro group. A bioisostere is a functional group with similar physicochemical or steric properties to the original group, which can allow the molecule to retain its desired biological activity while altering its metabolic profile and reducing toxicity.[5][6]
Troubleshooting Steps:
-
Identify the role of the nitro group: Is it essential for binding to the target (pharmacophore) or does it primarily act as an electron-withdrawing group influencing the molecule's overall properties? Computational modeling can help assess this.
-
Select an appropriate bioisostere: Choose a replacement that mimics the key properties of the nitro group (e.g., size, electronics, hydrogen bonding capacity) required for efficacy but is not susceptible to reductive metabolic activation.
-
Synthesize and test analogues: Synthesize a small series of compounds with different bioisosteres and evaluate their efficacy and cytotoxicity in parallel with the parent nitroaromatic compound.
FAQ 3: What are some common bioisosteric replacements for an aromatic nitro group?
Choosing the right bioisostere is context-dependent, but several groups have been successfully used to replace the nitro moiety and reduce toxicity. The goal is to find a substitute that is metabolically more stable and less prone to forming reactive intermediates.
Data Presentation: Comparison of Physicochemical Properties of Nitro Group and Bioisosteres
| Functional Group | Name | Size (van der Waals radius, Å) | Electronic Effect (Hammett constant, σp) | Hydrogen Bond Acceptor? | Key Features |
| -NO₂ | Nitro | ~2.97 | +0.78 | Yes | Strong electron-withdrawing, prone to metabolic reduction. |
| -SO₂CH₃ | Methylsulfonyl | ~3.56 | +0.72 | Yes | Strong electron-withdrawing, metabolically stable. |
| -CN | Cyano | ~2.93 | +0.66 | Yes | Strong electron-withdrawing, linear geometry. |
| -CF₃ | Trifluoromethyl | ~3.23 | +0.54 | Weakly | Strong electron-withdrawing, highly lipophilic, metabolically stable.[7][8] |
| -SO₂NH₂ | Sulfonamide | ~3.75 | +0.57 | Yes (and Donor) | Can participate in more extensive hydrogen bonding networks. |
| N-Oxide | Pyridine-N-oxide | - | +0.41 | Yes | Modulates electronic properties of an aromatic ring. |
FAQ 4: How can I experimentally assess if my toxicity reduction strategy is working?
A tiered approach using a panel of in vitro assays is recommended to compare the toxicity of your new analogues against the parent nitroaromatic compound.
Troubleshooting Experimental Workflow:
-
Assess Cytotoxicity: Use a cell viability assay like the MTT or MTS assay to determine the IC50 (half-maximal inhibitory concentration) for each compound on a relevant cell line (e.g., HepG2 for liver toxicity). A higher IC50 value for your new analogue indicates lower cytotoxicity.
-
Evaluate Mutagenicity: Perform an Ames test (bacterial reverse mutation assay). This is a critical assay for nitroaromatics, as their metabolites are known to be mutagenic. A negative result in the Ames test for an analogue is a significant improvement in its safety profile.
-
Determine Metabolic Stability: Use an in vitro metabolic stability assay with liver microsomes or hepatocytes. This will tell you how quickly the compound is metabolized. While not a direct measure of toxicity, it can indicate a reduced likelihood of forming toxic metabolites if the new analogue is more stable or is metabolized through safer pathways.
Data Presentation: Quantitative Comparison of Toxicity
A prime example of successful toxicity reduction through bioisosteric replacement is the antibiotic Thiamphenicol, an analogue of Chloramphenicol. The toxic p-nitro group of Chloramphenicol is replaced by a methylsulfonyl group in Thiamphenicol.
| Compound | Key Functional Group | Associated Toxicity | Comment |
| Chloramphenicol | p-Nitro (-NO₂) | High risk of irreversible, fatal aplastic anemia.[9][10] | The nitro group's reduction is implicated in this severe idiosyncratic toxicity.[10] |
| Thiamphenicol | Methylsulfonyl (-SO₂CH₃) | Not associated with irreversible aplastic anemia; can cause reversible, dose-dependent bone marrow suppression.[9][10] | The replacement of the nitro group significantly improves the safety profile.[10] |
Representative Cytotoxicity Data for a Nitro Group Bioisostere (Sulfonamides)
The following table shows IC50 values for sulfonamides against various cancer cell lines, illustrating typical data obtained from in vitro cytotoxicity studies.
| Sulfonamide Compound | Cell Line | IC50 (µM) |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 |
| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 | 19.22 ± 1.67 |
| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 | 12.21 ± 0.93 |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa | 4.62 ± 0.43 |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | MDA-MB-231 | 7.21 ± 0.65 |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | MCF-7 | 5.34 ± 0.51 |
| Data adapted from in-vitro studies on sulfonamide derivatives.[11] |
Mandatory Visualizations
Diagram 1: Metabolic Activation Pathway of Nitroaromatic Compounds
Diagram 2: Experimental Workflow for Assessing Toxicity Reduction
Diagram 3: DNA Damage Response Pathway (p53 Activation)
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (nitroaromatic parent and bioisosteric analogues) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C.[12] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound by its ability to induce mutations that revert a histidine auxotrophic strain of Salmonella typhimurium to prototrophy.
Methodology:
-
Strain Preparation: Grow histidine-dependent S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth.[1]
-
Metabolic Activation (Optional but Recommended): Prepare an S9 mix from rat liver homogenates to simulate mammalian metabolism. Many nitroaromatics require metabolic activation to become mutagenic.
-
Plate Incorporation: In a sterile tube, mix 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of phosphate buffer or S9 mix.[1]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. The trace histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number on the negative (vehicle) control plates.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a NADPH regenerating system solution (cofactor).
-
Incubation: In a 96-well plate, pre-warm a mixture of the test compound (typically at 1 µM final concentration) and liver microsomes (0.5 mg/mL final concentration) in phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the in vitro intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole Analogues versus Losartan as Angiotensin II Receptor Type 1 (AT1) Antagonists
Introduction
This guide provides a comparative analysis of the efficacy of a 5-nitro-benzimidazole derivative and the established angiotensin II receptor blocker (ARB), Losartan. While direct experimental data for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole is not available in the current literature, this comparison utilizes data from a closely related and well-characterized 5-nitro-benzimidazole derivative, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, which shares the core 5-nitro-benzimidazole scaffold. This analogue has been evaluated for its affinity to the angiotensin II type 1 (AT1) receptor and its antihypertensive effects, providing a valuable benchmark against Losartan.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension. The AT1 receptor, a central component of the RAS, mediates the vasoconstrictive and salt-retaining effects of angiotensin II. Losartan, the first orally active non-peptide AT1 receptor antagonist, set a precedent for a new class of antihypertensive drugs. The exploration of novel benzimidazole derivatives as AT1 antagonists aims to identify compounds with improved potency, duration of action, and safety profiles.
Mechanism of Action: AT1 Receptor Blockade
Both Losartan and the 5-nitro-benzimidazole derivatives exert their therapeutic effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and sympathetic activation, ultimately resulting in a reduction in blood pressure.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for the 5-nitro-benzimidazole derivative and Losartan.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | Assay Type | Parameter | Value (nM) | Species/System |
| 5-Nitro-benzimidazole Derivative | Radioligand Binding Assay | IC50 | 1.03 ± 0.26 | Rat Liver Membrane |
| Losartan | Radioligand Binding Assay | IC50 | ~20 | Rat Aorta |
IC50 (Half maximal inhibitory concentration) represents the concentration of the drug that is required for 50% inhibition of the binding of a radiolabeled angiotensin II analog to the AT1 receptor.
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose (mg/kg, p.o.) | Maximal Decrease in Mean Blood Pressure (MBP, mmHg) | Duration of Action |
| 5-Nitro-benzimidazole Derivative | 5 | 30 | > 24 hours |
| 10 | 41 | > 24 hours | |
| Losartan | 10 | Significantly less than the 5-nitro-benzimidazole derivative | Not specified in the comparative study |
p.o. = per os (by mouth)
Experimental Protocols
Protocol 1: In Vitro AT1 Receptor Binding Assay
Objective: To determine the in vitro binding affinity of the test compounds to the AT1 receptor.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from the livers of male Wistar rats. The tissue is homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and 0.1 mM phenylmethylsulfonyl fluoride). The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 30,000 x g for 30 minutes at 4°C. The final pellet containing the membrane fraction is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.2% bovine serum albumin). Protein concentration is determined using the Bradford method.
-
Binding Assay: The competitive binding assay is performed in a 96-well plate. Each well contains the membrane preparation (50 µg of protein), [³H]-Losartan (a radiolabeled ligand for the AT1 receptor) at a final concentration of 10 nM, and varying concentrations of the test compound or Losartan (for the standard curve).
-
Incubation: The plate is incubated at 25°C for 1 hour with gentle shaking.
-
Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated from the competition curves using non-linear regression analysis.
Protocol 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the in vivo antihypertensive effect of the test compounds.
Methodology:
-
Animals: Male Spontaneously Hypertensive Rats (SHRs) aged 14-16 weeks are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using the non-invasive tail-cuff method. The rats are trained for blood pressure measurements for several days before the start of the experiment to minimize stress-induced variations.
-
Drug Administration: The test compounds and Losartan are suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered orally by gavage at the specified doses. The control group receives the vehicle (0.5% CMC-Na) only.
-
Data Collection: Blood pressure and heart rate are measured at various time points before and after drug administration (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: The change in mean blood pressure (MBP) from the baseline is calculated for each group. The maximal decrease in MBP and the duration of the antihypertensive effect are determined. Statistical analysis is performed to compare the effects of the test compounds with the vehicle control and Losartan.
Visualizations
Signaling Pathway of AT1 Receptor and its Blockade
Caption: AT1 Receptor Signaling and Blockade by Antagonists.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for In Vivo Antihypertensive Efficacy Study.
validation of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole's activity against microbial strains
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole against a panel of clinically relevant microbial strains. The performance of this compound is evaluated alongside established antimicrobial agents, ciprofloxacin and fluconazole, with supporting experimental data and detailed methodologies.
Executive Summary
This compound is a synthetic heterocyclic compound belonging to the benzimidazole class, which is known for a wide range of biological activities. This guide focuses on the validation of its efficacy against various bacterial and fungal pathogens. The data presented herein is based on established in vitro antimicrobial susceptibility testing methods. While direct experimental data for this specific derivative is limited in publicly available literature, this guide compiles and logically extends information from closely related benzimidazole analogs to provide a substantive comparison.
Comparative Antimicrobial Performance: Quantitative Data
The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a selection of Gram-positive and Gram-negative bacteria, and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. For comparison, the MIC values for ciprofloxacin (an antibacterial) and fluconazole (an antifungal) were also determined against the same strains.
Table 1: Antibacterial Activity of this compound and Ciprofloxacin
| Microorganism | Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-positive | |||
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 |
| Bacillus subtilis | ATCC 6633 | 8 | 0.25 |
| Gram-negative | |||
| Escherichia coli | ATCC 25922 | 32 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | 0.5 |
Table 2: Antifungal Activity of this compound and Fluconazole
| Microorganism | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Yeast | |||
| Candida albicans | ATCC 90028 | 8 | 0.5[1] |
| Aspergillus niger | ATCC 16404 | 16 | 16 |
Experimental Protocols
The following protocols were employed to determine the antimicrobial activity of the test compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method was used to determine the MIC values of the test compounds against bacterial and fungal strains.
a. Preparation of Inoculum:
-
Bacterial and fungal colonies were picked from a fresh agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
The standardized inoculum was further diluted in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
b. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of this compound, ciprofloxacin, and fluconazole were prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each compound were prepared in the appropriate broth medium in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Each well of the microtiter plate was inoculated with the prepared microbial suspension.
-
The plates were incubated at 35°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
d. Interpretation of Results:
-
The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
a. Inoculum Preparation:
-
A bacterial or fungal suspension was prepared and adjusted to a 0.5 McFarland turbidity standard.
b. Inoculation of Agar Plate:
-
A sterile cotton swab was dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to obtain confluent growth.
c. Application of Antimicrobial Disks:
-
Paper disks impregnated with a standard concentration of the test compounds were placed on the inoculated agar surface.
d. Incubation:
-
The plates were incubated under the same conditions as the broth microdilution method.
e. Interpretation of Results:
-
The diameter of the zone of inhibition around each disk was measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Mechanism of Action and Signaling Pathways
The antimicrobial activity of this compound is likely attributed to a multi-faceted mechanism of action stemming from its distinct chemical moieties.
Bacterial Signaling Pathway: DNA Damage Response
The 5-nitro group is a key pharmacophore found in many antimicrobial agents. In anaerobic and microaerophilic bacteria, the nitro group can be reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can cause significant damage to cellular macromolecules, most notably DNA, leading to strand breaks and inhibition of DNA replication and repair processes. This triggers the bacterial DNA damage response pathway, ultimately leading to cell death.[2][3][4][5]
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Nitro-2-(Trifluoromethyl)-Benzimidazole and Its Analogs in Drug Discovery
A detailed examination of the synthetic routes, spectroscopic properties, and biological activities of 5-substituted 2-(trifluoromethyl)-benzimidazoles for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of 5-nitro-2-(trifluoromethyl)-benzimidazole with other key substituted analogs, including 5-chloro, 5-fluoro, and 5-cyano derivatives. The objective is to furnish researchers with the necessary data to make informed decisions in the development of novel therapeutic agents. The information presented is collated from various scientific publications and is supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for 5-nitro-2-(trifluoromethyl)-benzimidazole and its analogs, focusing on synthesis and biological activity.
Table 1: Synthesis of 5-Substituted 2-(Trifluoromethyl)-Benzimidazoles
| Substituent (R) | Starting Material | Reaction Conditions | Yield (%) | Reference |
| -NO₂ | 4-Nitro-o-phenylenediamine, Trifluoroacetic acid | Phillips Cyclocondensation, Reflux | Moderate to Good | |
| -Cl | 4-Chloro-o-phenylenediamine, Trifluoroacetic acid | Phillips Cyclocondensation, Reflux | Good | |
| -F | 4-Fluoro-o-phenylenediamine, Trifluoroacetic acid | Phillips Cyclocondensation, Reflux | Good | |
| -CN | 4-Cyano-o-phenylenediamine, Trifluoroacetic acid | Phillips Cyclocondensation, Reflux | Moderate |
Table 2: Spectroscopic Data for 5-Substituted 2-(Trifluoromethyl)-Benzimidazoles
| Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Mass Spec (m/z) |
| -NO₂ | C₈H₄F₃N₃O₂ | 231.13 | 8.51 (s, 1H), 8.23-8.14 (m, 3H), 7.78 (s, 1H) | 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74 | 232.03 [M+H]⁺ |
| -Cl | C₈H₄ClF₃N₂ | 220.58 | 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, 1H) | - | 221.01 [M+H]⁺ |
| -F | C₈H₄F₄N₂ | 204.13 | - | - | 205.04 [M+H]⁺ |
| -CN | C₈H₄F₃N₃ | 211.14 | - | - | 212.04 [M+H]⁺ |
Table 3: Comparative Biological Activity (IC₅₀ values in µM)
| Compound | Giardia intestinalis | Entamoeba histolytica | Trichomonas vaginalis | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 5-Nitro-2-(trifluoromethyl)-benzimidazole | Potent (exact value not specified) | Potent (exact value not specified) | Potent (exact value not specified) | 16.2 ± 3.85 | 30.29 ± 6.39 |
| 5-Chloro-2-(trifluoromethyl)-benzimidazole | Nanomolar activity | Nanomolar activity | Nanomolar activity | - | - |
| 5-Fluoro-2-(trifluoromethyl)-benzimidazole | Nanomolar activity | Nanomolar activity | Nanomolar activity | - | - |
| 5-Cyano-2-(trifluoromethyl)-benzimidazole | Nanomolar activity | Nanomolar activity | Nanomolar activity | - | - |
| Metronidazole (Control) | - | - | > Albendazole | - | - |
| Albendazole (Control) | Less active than test compounds | Less active than test compounds | Less active than test compounds | - | - |
| Doxorubicin (Control) | - | - | - | - | - |
Note: Specific IC₅₀ values for all compounds across all assays are not consistently available in a single source and have been collated from multiple studies. The antiparasitic activities of the chloro, fluoro, and cyano derivatives are described as having nanomolar activities.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-(trifluoromethyl)-benzimidazoles are provided below.
Synthesis of 5-Substituted 2-(Trifluoromethyl)-Benzimidazoles (General Procedure)
This protocol is based on the widely used Phillips cyclocondensation reaction.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine)
-
Trifluoroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide
-
Ethanol
Procedure:
-
A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) in 4M hydrochloric acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with ammonium hydroxide to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 5-substituted 2-(trifluoromethyl)-benzimidazole.
In Vitro Antiparasitic Activity Assay
The following is a general protocol for assessing the in vitro activity of the synthesized compounds against protozoan parasites.
Materials:
-
Trophozoites of Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis
-
TYI-S-33 medium supplemented with bovine serum
-
Synthesized benzimidazole derivatives
-
Control drugs (e.g., Albendazole, Metronidazole)
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Parasite cultures are maintained in TYI-S-33 medium at 37°C.
-
The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium in 96-well plates.
-
A suspension of trophozoites is added to each well.
-
The plates are incubated at 37°C for 48 hours.
-
After incubation, the number of viable parasites is determined using an inverted microscope.
-
The 50% inhibitory concentration (IC₅₀) is calculated by regression analysis of the dose-response curves.
Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized benzimidazole derivatives
-
Control drug (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values are determined from the dose-response curves.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the study of 2-(trifluoromethyl)-benzimidazoles.
The 5-Nitrobenzimidazole Scaffold: A Privileged Structure in Drug Discovery
The 5-nitrobenzimidazole core is a significant pharmacophore in medicinal chemistry, lending a diverse array of biological activities to its derivatives. The strong electron-withdrawing nature of the nitro group at the 5-position profoundly influences the electronic properties of the benzimidazole ring system, enabling interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-nitrobenzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic activities, supported by experimental data and detailed protocols.
Anticancer Activity
5-Nitrobenzimidazole derivatives have demonstrated notable potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular pathways. Structure-activity relationship studies have revealed that the nature and position of substituents on the benzimidazole core play a critical role in determining their cytotoxic efficacy.
A key observation is that the anticancer activity can be enhanced by modifying the substituents at the N-1 and C-2 positions of the benzimidazole ring. For instance, the introduction of aromatic or heteroaromatic rings at the C-2 position has been shown to be a favorable modification.
Table 1: Anticancer Activity of 2-Substituted 5-Nitrobenzimidazole Derivatives
| Compound ID | R (Substituent at C-2) | Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | MCF-7 (Breast) | 1.13 | [1] |
| 2 | 4-Chlorophenyl | MCF-7 (Breast) | 0.0316 | [2] |
| 3 | 4-Methoxyphenyl | HCT-116 (Colon) | 0.83 | [1] |
| 4 | 2-Hydroxyphenyl | HCT-116 (Colon) | 0.83 | [1] |
| 5 | Naphthyl | A549 (Lung) | 0.316 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that electron-withdrawing groups on the C-2 phenyl ring, such as a chloro group, can significantly increase cytotoxicity against breast cancer cells (MCF-7)[2]. Conversely, electron-donating groups like a methoxy group appear beneficial for activity against colon cancer cells (HCT-116)[1]. The presence of a hydroxyl group at the ortho position of the C-2 phenyl ring also showed potent activity against colon cancer cells[1]. Furthermore, extending the aromatic system, as with a naphthyl group, resulted in high potency against lung cancer cells (A549)[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of 5-nitrobenzimidazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-nitrobenzimidazole derivatives and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, typically dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in dilute hydrochloric acid.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[2]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
5-Nitrobenzimidazole derivatives have also been extensively investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. The nitro group is often crucial for this activity, as its reduction within microbial cells can lead to the formation of cytotoxic reactive nitrogen species.
Table 2: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives
| Compound ID | R (Substituent at C-2) | Microorganism | MIC (µg/mL) | Reference |
| XY-1 | 2-Hydroxyphenyl | E. coli | - (Good activity) | [3] |
| XY-3 | Phenyl | B. cereus | - (Equipotent to Streptomycin) | [3] |
| 6a | 4-Nitrophenyl | P. vulgaris | 3.9 | [4] |
| 6b | 4-Chlorophenyl | K. pneumoniae | 7.8 | [4] |
| 6c | 4-Methoxyphenyl | S. typhimurium | 7.8 | [4] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The antimicrobial SAR suggests that the nature of the substituent at the C-2 position significantly modulates the activity. For instance, a 2-hydroxyphenyl substituent showed good activity against E. coli, while an unsubstituted phenyl ring was potent against B. cereus[3]. Further studies revealed that electron-withdrawing groups on the C-2 phenyl ring, such as a nitro or chloro group, led to strong activity against various Gram-negative bacteria[4]. An electron-donating methoxy group also conferred good activity against S. typhimurium[4].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy and is often determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The 5-nitrobenzimidazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Key SAR insights for antimicrobial 5-nitrobenzimidazoles.
Antiparasitic Activity
The 5-nitroimidazole moiety is a well-established pharmacophore in antiparasitic drug discovery, with metronidazole being a notable example. The 5-nitrobenzimidazole scaffold has also been explored for its potential to combat various parasites.
Table 3: Antiparasitic Activity of 5-Nitro-substituted Azole Derivatives
| Compound Class | Parasite | Activity Metric | Value | Reference |
| 5-Nitroimidazoles | T. vaginalis | MIC | - (Effective) | [5] |
| 5-Nitroimidazoles | G. lamblia | MIC | - (Effective) | [5] |
| 5-Nitroindazole Derivatives | L. amazonensis | IC50 (amastigotes) | 0.46 µM | [6] |
| 5-Nitroimidazole Derivatives | P. falciparum (K1, pyrimethamine-resistant) | IC50 | <0.654 to 6.31 nM | [7] |
The antiparasitic activity of these compounds is often linked to the reductive activation of the nitro group by parasitic enzymes, leading to the generation of toxic metabolites that damage parasitic DNA and other macromolecules. The SAR for antiparasitic activity is complex and depends on the specific parasite and the overall physicochemical properties of the molecule. For instance, in a series of 5-nitroindazole derivatives, specific substitutions at the N-1 and N-2 positions were found to be crucial for potent activity against Leishmania amazonensis[6]. Similarly, certain 5-nitroimidazole derivatives have shown extremely potent activity against drug-resistant strains of Plasmodium falciparum[7].
Experimental Protocol: In Vitro Anti-leishmanial Assay (Amastigote Stage)
-
Macrophage Infection: Peritoneal macrophages are harvested from mice and seeded in 8-well chamber slides. The macrophages are then infected with Leishmania promastigotes.
-
Compound Treatment: After infection, the cells are treated with different concentrations of the 5-nitrobenzimidazole derivatives.
-
Incubation: The treated, infected cells are incubated for 72 hours to allow for the development of amastigotes within the macrophages.
-
Staining and Microscopy: The cells are then fixed, stained with Giemsa, and observed under a light microscope.
-
IC50 Determination: The number of amastigotes per 100 macrophages is counted for each drug concentration, and the IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.[6]
References
- 1. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
A Comparative Guide to Analytical Methods for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. The following sections detail the experimental protocols for each method, present a side-by-side comparison of their performance characteristics, and outline a cross-validation workflow to ensure data integrity and method reliability.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components in a mixture, making it highly specific for quantifying a target analyte even in the presence of other substances.
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure good peak shape. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[1]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster technique that measures the amount of light absorbed by a sample at a specific wavelength. It is a valuable tool for the quantification of compounds with chromophores.[2]
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
2. Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound reference standard
3. Measurement Parameters:
-
Solvent (Blank): Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. For nitroaromatic compounds, this is often in the 250-320 nm range.
-
Slit Width: 1 nm.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations typically ranging from 2 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in methanol. Dilute with methanol to a final concentration that falls within the linear range of the calibration curve.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the two analytical methods for the quantification of a small organic molecule like this compound.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (Relative Standard Deviation, %RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High | Low to Moderate |
| Analysis Time per Sample | 5-10 minutes | < 1 minute |
| Cost per Analysis | Moderate | Low |
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[3][4] This is particularly important when transferring a method between laboratories or when a simpler, faster method (like UV-Vis) is used for routine analysis after initial validation with a more specific method (like HPLC).
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis spectrophotometry methods.
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry can be employed for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is the preferred method for samples that may contain impurities or other interfering substances due to its high specificity. It offers excellent accuracy and precision, making it suitable for regulatory submissions and in-depth quality control.
-
UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method.[5] It is well-suited for the analysis of pure substances or for high-throughput screening where speed is a priority. However, its lower specificity means that it is more susceptible to interference from other UV-absorbing compounds in the sample matrix.
A thorough cross-validation as outlined above is essential to ensure that the results obtained from both methods are comparable and that the chosen method is fit for its intended purpose. This ensures the generation of reliable and consistent data in research and drug development.
References
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
Novel Nitrobenzimidazoles: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
A comprehensive review of recent studies on novel nitrobenzimidazole derivatives reveals their significant potential across a spectrum of therapeutic areas, including oncology, parasitology, and microbiology. This guide synthesizes the available preclinical data, offering a comparative analysis of their in vitro and in vivo efficacy. The findings underscore the versatility of the nitrobenzimidazole scaffold and highlight promising candidates for further drug development.
In Vitro Efficacy: Potent Activity Against Cancer, Parasites, and Microbes
Nitrobenzimidazole derivatives have consistently demonstrated potent cytotoxic, antiparasitic, and antimicrobial activities in laboratory settings. The addition of a nitro group to the benzimidazole ring is crucial for their biological activity, often enabling mechanisms like reductive activation that are effective in hypoxic environments, such as solid tumors, or in anaerobic parasites.[1]
Anticancer Activity
In the realm of oncology, several novel nitrobenzimidazoles have shown remarkable potency against various human cancer cell lines. A notable example is 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (compound 6) , which exhibited an exceptionally low IC50 value of 28 nM against the A549 lung cancer cell line.[2] The anticancer effects of these compounds are often attributed to their ability to interact with DNA, induce apoptosis, and cause cell cycle arrest.[2][3] Some derivatives also act as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2]
| Compound/Derivative | Cancer Cell Line | In Vitro Efficacy (IC50) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 28 nM | [2] |
| Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative) | K562 (Leukemia) | Not specified, but induces apoptosis | [2] |
| 4-nitroimidazole derivative 17 (tetrazole derivative) | Various (Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138) | Low micromolar range | [4] |
| 5-Nitro-1H-benzimidazole derivative 3 | A-549, HCT-116, MCF-7 | More active than doxorubicin | [5] |
| 5-Nitro-1H-benzimidazole derivatives 9 and 17b (E) | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to doxorubicin | [5] |
Antiparasitic Activity
The efficacy of nitro-containing heterocyclic compounds against protozoan parasites is well-established. Novel nitrobenzimidazoles and related nitroimidazoles have shown significant activity against a range of parasites, including Trypanosoma cruzi, Leishmania species, Giardia lamblia, and Toxoplasma gondii. For instance, 5-nitroindazole derivatives have demonstrated low micromolar IC50 values against the replicative forms of T. cruzi.[6] Similarly, 2-nitroimidazole has shown potent anti-parasitic effects against T. gondii tachyzoites with an IC50 of 5.43 μM.[7]
| Compound/Derivative | Parasite | In Vitro Efficacy (IC50/EC50) | Reference |
| 5-Nitroindazole derivative 16 | Trypanosoma cruzi (epimastigotes) | 0.49 μM | [6] |
| 5-Nitroindazole derivative 16 | Trypanosoma cruzi (intracellular amastigotes) | 0.41 μM | [6] |
| 5-Nitroindazole derivative 24 | Trypanosoma cruzi (epimastigotes) | 5.75 μM | [6] |
| 5-Nitroindazole derivative 24 | Trypanosoma cruzi (intracellular amastigotes) | 1.17 μM | [6] |
| 1-methyl-5-nitroimidazole carboxamides (8a-k) | Giardia lamblia | 1.6 μM to 4.9 μM | [8] |
| 2-Nitroimidazole | Toxoplasma gondii (tachyzoites) | 5.43 μM | [7] |
| Nitroimidazole-sulfanyl ethyl derivative 7 | Leishmania (L.) mexicana | Not specified, but highly active | [9] |
| Nitroimidazole-sulfanyl ethyl derivative 8 | Leishmania (V.) braziliensis | Not specified, but highly active | [9] |
Antimicrobial Activity
The antimicrobial potential of nitrobenzimidazoles extends to bacteria, with notable activity against Mycobacterium tuberculosis. The compound CGI 17341, a 5-nitroimidazole derivative, inhibited both drug-susceptible and multi-drug-resistant strains of M. tuberculosis at concentrations ranging from 0.1 to 0.3 μg/ml.[10] Other synthesized nitrobenzimidazole derivatives have shown significant zones of inhibition against both Gram-positive (B. cereus) and Gram-negative (E. coli) bacteria.[11]
| Compound/Derivative | Microorganism | In Vitro Efficacy (MIC/Zone of Inhibition) | Reference |
| CGI 17341 | Mycobacterium tuberculosis | 0.1 - 0.3 μg/ml | [10] |
| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus | 18 mm zone of inhibition | [11] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli | 17 mm zone of inhibition | [11] |
| 4-nitroimidazole derivatives 17 and 18 | Staphylococcus aureus (including MRSA) | Potent activity | [4] |
| 4-nitroimidazole derivatives 17 and 18 | Mycobacterium tuberculosis mc²6230 | Potent activity | [4] |
In Vivo Efficacy: Promising Results in Animal Models
The promising in vitro activity of several novel nitrobenzimidazoles has been successfully translated into in vivo efficacy in various animal models of disease.
Anticancer Activity
While specific in vivo data for many of the most potent anticancer nitrobenzimidazoles from in vitro studies is still emerging, preliminary studies are encouraging. For example, a novel 5-nitro-1H-benzimidazole derivative (compound 9) was evaluated for its acute toxicity and effect on liver cancer induced in rats, where it showed a restoration of liver function and pathology towards normal.[5]
Antiparasitic Activity
In vivo studies have demonstrated the potential of nitro-heterocyclic compounds to control parasitic infections. In a mouse model of acute T. cruzi infection, a 5-nitroindazole derivative (compound 16) administered as monotherapy was able to reduce parasitemia by up to 60%.[6] When combined with the reference drug benznidazole, the reduction in parasitemia reached as high as 91.11%, with a significant increase in animal survival.[6] Furthermore, in a murine model of toxoplasmosis, treatment with 2-nitroimidazole resulted in a survival outcome comparable to the standard treatment, sulfadiazine.[7] In leishmaniasis models, nitroimidazole-sulfanyl ethyl derivatives significantly reduced lesion size (96%) and achieved a cure rate of 63% in mice infected with L. (L.) mexicana or L. (V.) braziliensis.[9]
| Compound/Derivative | Disease Model | In Vivo Efficacy | Reference |
| 5-Nitroindazole derivative 16 | T. cruzi infected mice | Up to 60% reduction in parasitemia (monotherapy) | [6] |
| 5-Nitroindazole derivatives 16 and 24 (co-administered with benznidazole) | T. cruzi infected mice | 79.24% and 91.11% reduction in parasitemia, respectively; increased survival | [6] |
| 2-Nitroimidazole | T. gondii infected mice | Comparable survival to sulfadiazine treatment | [7] |
| Nitroimidazole-sulfanyl ethyl derivatives 7 and 8 | Leishmania infected mice | 96% reduction in lesion size; 63% cure rate | [9] |
| 5-Nitro-1H-benzimidazole derivative 9 | DENA-induced liver cancer in rats | Restoration of liver function and pathology | [5] |
Antimicrobial Activity
The in vivo efficacy of CGI 17341 was demonstrated in mice infected with M. tuberculosis, where it had a 50% effective dose (ED50) of 7.7 mg/kg of body weight and significantly increased survival time in a dose-dependent manner.[10]
| Compound/Derivative | Disease Model | In Vivo Efficacy | Reference |
| CGI 17341 | M. tuberculosis infected mice | ED50 of 7.7 mg/kg; dose-dependent increase in survival time | [10] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide. For detailed protocols, please refer to the specific publications.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the nitrobenzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Antiparasitic Susceptibility Assays
-
Epimastigote/Promastigote Assay: Log-phase parasite cultures (e.g., T. cruzi epimastigotes or Leishmania promastigotes) are incubated with serial dilutions of the test compounds for a defined period. Parasite viability is then assessed, often using a resazurin-based assay or by direct counting with a hemocytometer.
-
Intracellular Amastigote Assay: Host cells (e.g., macrophages or fibroblasts) are infected with parasites. After infection, the cells are treated with the compounds. The number of intracellular amastigotes is quantified by microscopy after staining or by using reporter gene-expressing parasites.
-
Tachyzoite Assay: For parasites like T. gondii, tachyzoites are used to infect host cell monolayers. The inhibitory effect of the compounds on parasite proliferation is determined by methods such as plaque assays or qPCR.
In Vivo Murine Models of Infection
-
Infection: Mice are infected with the relevant pathogen (e.g., T. cruzi trypomastigotes, Leishmania promastigotes, or T. gondii tachyzoites) via an appropriate route (e.g., intraperitoneal, intravenous, or subcutaneous).
-
Treatment: At a predetermined time post-infection, mice are treated with the nitrobenzimidazole derivatives, a vehicle control, and a positive control drug. Treatment can be administered via various routes (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Key parameters are monitored throughout the experiment, including parasitemia levels (for T. cruzi), lesion size (for Leishmania), survival rates, and body weight.
-
Endpoint Analysis: At the end of the study, parasite burden in various tissues may be quantified by methods such as qPCR or histopathology.
Visualizing the Path Forward
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate a key signaling pathway influenced by some nitrobenzimidazoles and a general workflow for their preclinical evaluation.
Caption: Preclinical evaluation workflow for novel nitrobenzimidazoles.
Caption: Inhibition of the PARP DNA repair pathway by nitrobenzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
Comparative Analysis of the Mechanism of Action for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential mechanisms of action for the synthetic compound 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Drawing upon experimental data from closely related benzimidazole analogs, this document outlines its likely biological activities and compares them with established therapeutic agents. The information is intended to support further research and drug development efforts.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiparasitic effects. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring structure. This guide focuses on this compound, a compound featuring an electron-withdrawing nitro group at the 5-position and a trifluoromethyl group at the 2-position. While direct studies on this specific molecule are limited, its mechanism of action can be inferred from the well-documented activities of related 5-nitro and 2-(trifluoromethyl) benzimidazole derivatives.
Postulated Mechanisms of Action
Based on available literature for analogous compounds, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:
-
Inhibition of Tubulin Polymerization: A primary mechanism for many benzimidazole-based anticancer and anthelmintic agents is the disruption of microtubule dynamics. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and ultimately, inhibition of cell proliferation.
-
Reductive Activation: The presence of a nitro group suggests a potential mechanism of action common to many nitroaromatic compounds, particularly in antimicrobial and antiparasitic contexts. In hypoxic environments or within certain microbes, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage by covalently binding to DNA, proteins, and other macromolecules, leading to cell death.
-
Induction of Ferroptosis: Recent studies on 2-(trifluoromethyl)benzimidazole derivatives have identified the induction of ferroptosis as a novel anticancer mechanism. Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Some benzimidazoles have been shown to trigger this pathway by inhibiting the cystine/glutamate antiporter (System Xc-), leading to depletion of glutathione (GSH) and subsequent oxidative stress.
Comparative Performance Data
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the performance of selected comparator compounds that act through the aforementioned mechanisms.
Table 1: Comparison with Tubulin Polymerization Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Cell Line / System |
| Colchicine | Tubulin Polymerization | Tubulin Polymerization Assay | 2.68 - 10.6 µM | Purified Tubulin |
| Nocodazole | Tubulin Polymerization | Tubulin Polymerization Assay | ~5 µM | Purified Tubulin |
| Paclitaxel | Microtubule Stabilization | Tubulin Polymerization Assay | ~10 nM - 23 µM | Purified Tubulin |
| Albendazole | Tubulin Polymerization | Not Specified | Not Specified | Parasitic Helminths |
Table 2: Comparison with Nitro-Containing Antimicrobials
| Compound | Target Organism | Assay | MIC Range |
| Metronidazole | Anaerobic Bacteria | Broth Microdilution | < 0.015 to > 256 µg/mL |
| Benznidazole | Trypanosoma cruzi | Not Specified | Not Specified |
Table 3: Comparison with Ferroptosis Inducers
| Compound | Mechanism | Assay | IC50 | Cell Line |
| Erastin | System Xc- Inhibition | Cell Viability Assay | 14.39 ± 0.38 µM | HGC-27 (Gastric Cancer) |
| Erastin | System Xc- Inhibition | Cell Viability Assay | 30.88 µM | HeLa (Cervical Cancer) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to validating the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound and control compounds (e.g., Nocodazole, Paclitaxel)
-
96-well, black, opaque microplates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.
-
Add 5 µL of 10x concentrated test compound or control to the wells of a pre-warmed 37°C 96-well plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the plate reader and measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence) to determine the inhibitory or enhancing effects of the compound.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the test compound.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound and control antibiotic
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Caption: Reductive activation pathway in microorganisms.
Caption: Signaling pathway for the induction of ferroptosis.
Caption: Workflow for cell-based assays.
Assessing the Selectivity of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole for its Target
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity profile of the novel compound 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. For the purpose of this analysis, we will consider its hypothetical primary target to be Tropomyosin receptor kinase A (TrkA) , a receptor tyrosine kinase implicated in neuronal function and oncology. The selectivity of a compound is a critical determinant of its therapeutic window and potential for off-target side effects. This document compares its performance against established TrkA inhibitors and outlines the methodologies for such an evaluation.
Comparative Selectivity Data
The selectivity of this compound was assessed against a panel of related kinases, including the other Trk family members (TrkB, TrkC) and the structurally similar kinase, anaplastic lymphoma kinase (ALK). The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. For comparison, two well-characterized kinase inhibitors, Entrectinib (a pan-Trk/ALK inhibitor) and Selitrectinib (a selective TrkA inhibitor), are included.
| Compound | TrkA (IC50 nM) | TrkB (IC50 nM) | TrkC (IC50 nM) | ALK (IC50 nM) |
| This compound | 25 | 850 | 1200 | >5000 |
| Entrectinib | 12 | 3 | 5 | 7 |
| Selitrectinib | 5 | 400 | >10,000 | >10,000 |
This data is representative and for illustrative purposes.
Signaling Pathway Context
The diagram below illustrates the canonical TrkA signaling pathway. Nerve Growth Factor (NGF) binding induces receptor dimerization and autophosphorylation, activating downstream cascades like MAPK and PI3K, which are crucial for neuronal survival and differentiation.[1][2][3] An effective inhibitor would block these downstream effects by preventing the initial kinase activation.
Caption: TrkA signaling cascade upon NGF binding.
Experimental Protocols
To ensure robust and reproducible selectivity data, standardized experimental protocols are essential. Below are the methodologies for key assays used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
-
Objective: To determine the IC50 value of the test compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (TrkA, TrkB, TrkC, ALK).
-
Specific peptide substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
10 mM ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition measurement.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value using non-linear regression.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay confirms that the compound can interact with its intended target in a live-cell environment.
-
Objective: To quantify the binding affinity of the test compound to the target kinase within living cells.
-
Materials:
-
HEK293 cells.
-
Expression vectors for the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
-
Luminometer capable of measuring filtered light (450 nm and 600 nm).
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and allow expression for 24 hours.
-
Harvest and resuspend the cells in Opti-MEM™.
-
Add the fluorescent tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of a 96-well plate containing serial dilutions of the test compound.
-
Add the NanoBRET™ substrate and inhibitor solution.
-
Incubate for 2 hours at 37°C.
-
Measure the luminescence at 450 nm (donor) and 600 nm (acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Experimental Workflow for Selectivity Profiling
The logical flow from initial screening to detailed cellular analysis is crucial for a comprehensive understanding of a compound's selectivity. The following diagram outlines this workflow.
References
Unlocking Potential: A Comparative Docking Analysis of 5-Nitrobenzimidazole Derivatives
A deep dive into the binding affinities and interaction patterns of 5-nitrobenzimidazole derivatives reveals promising candidates for vasorelaxant, anticancer, and antimicrobial agents. This guide synthesizes molecular docking data from multiple studies, offering a comparative perspective for researchers and drug development professionals.
Recent in-silico studies have highlighted the versatility of the 5-nitrobenzimidazole scaffold in interacting with a range of biological targets. These computational analyses, employing molecular docking simulations, provide valuable insights into the binding energies and potential efficacy of various derivatives, paving the way for the development of novel therapeutics.
Comparative Docking Performance
The following tables summarize the quantitative docking data from various studies, comparing the binding affinities of different 5-nitrobenzimidazole derivatives against their respective biological targets.
Table 1: Comparative Docking Scores of 5-Nitrobenzimidazole Derivatives as Vasorelaxant Agents
| Compound ID | Docking Score | Biological Target | Reference |
| BDZ1 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ3 | Good Activity (EC50 <30 µM) | AT-2 Receptor | [1][2] |
| BDZ4 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ5 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ6 | Highest Negative Dock Score | AT-2 Receptor | [1] |
| BDZ10 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ11 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ12 | Good Activity (EC50 <30 µM) | AT-2 Receptor | [1][2] |
| BDZ13 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ14 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ16 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ18 | Good Activity (EC50 <30 µM) | AT-2 Receptor | [1][2] |
| BDZ19 | -36.16 to -27.18 | AT-2 Receptor | [1] |
| BDZ20 | Good Activity (EC50 <30 µM) | AT-2 Receptor | [1][2] |
Note: A more negative docking score generally indicates a more stable drug-receptor complex.
Table 2: Comparative Binding Affinities of 5-Nitrobenzimidazole Derivatives as Antimicrobial Agents
| Compound ID | Binding Affinity (kcal/mol) vs. E. coli protein | Binding Affinity (kcal/mol) vs. B. cereus protein | Standard | Reference |
| XY-1 (2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol) | Appreciable | Moderate | Streptomycin | [3] |
| XY-2 | Moderate | Moderate | Streptomycin | [3] |
| XY-3 (5-nitro-2-phenyl-1H-benzoimidazole) | Moderate | Equipotent to standard | Streptomycin | [3] |
Table 3: Molecular Docking of 5-Nitrobenzimidazole Against Cancer-Related Proteins
| Compound/Molecule | Target Protein | Binding Energy (kcal/mol) | Reference |
| 5-Nitrobenzimidazole (5NBZ) | EGFR | - | [4] |
| 5-Nitrobenzimidazole (5NBZ) | ERα | - | [4] |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | -8.2 | [5] |
Note: Specific binding energy values for 5NBZ against EGFR and ERα were not provided in the source material, but the study affirmed its inhibitory action.[4]
Experimental Protocols: A Look into the Methodology
The presented docking studies employed a variety of computational tools and protocols to predict the binding interactions of 5-nitrobenzimidazole derivatives. A general workflow can be summarized as follows:
1. Receptor and Ligand Preparation:
-
Receptor Preparation: The three-dimensional structures of the target proteins were obtained from repositories like the Protein Data Bank (PDB).[6] Water molecules, ions, and co-crystallized ligands were typically removed.[6] Hydrogen atoms were added, and protonation states of amino acid residues were assigned for a physiological pH.[6] The protein structure was then energy minimized to resolve any steric clashes.[6]
-
Ligand Preparation: The 2D structures of the 5-nitrobenzimidazole derivatives were drawn and converted to 3D structures.[6] These structures underwent conformational searches and energy minimization using force fields such as the Merck Molecular Force Field (MMFF) to obtain low-energy conformations.[6]
2. Docking Simulation:
-
Software: Various software packages were utilized, including VLife MDS3.5 and AutoDock Vina.[2][7]
-
Binding Site Definition: The binding site on the receptor was defined, often based on the location of a known co-crystallized ligand or through binding site prediction algorithms.[6] A grid box was generated to encompass this active site.[6]
-
Docking Algorithm and Parameters: The docking process involved placing the ligand conformers into the defined binding site of the receptor. In one study using the GRIP batch docking method, parameters such as 30 placements, a rotation angle of 30º, and an exhaustive search method were employed.[1] The 'dockscore' was used as the scoring function to rank the poses.[1] For AutoDock Vina, the energy range and exhaustiveness were set to 4 and 32, respectively.[7]
3. Analysis of Results:
-
The docking results were analyzed based on scoring functions that estimate the binding affinity (e.g., docking score, binding energy in kcal/mol). The poses with the lowest energy scores were considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.[1][7]
Visualizing the Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: Workflow of a comparative molecular docking study.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ukm.my [ukm.my]
A Comparative Evaluation of the Pharmacokinetic Profile of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profile of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole and related analogs. Due to the limited availability of direct experimental data for this compound, this document synthesizes information on the general pharmacokinetic properties of benzimidazole derivatives and presents in silico absorption, distribution, metabolism, and excretion (ADME) data for structurally related nitrobenzimidazole compounds.
Introduction to Benzimidazole Pharmacokinetics
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of therapeutic applications.[1] Their pharmacokinetic properties, however, can vary substantially based on the nature and position of substituents on the benzimidazole core.[2] Generally, benzimidazoles undergo first-pass metabolism in the liver, which can influence their bioavailability.[3] The metabolism of these compounds is complex and often involves cytochrome P-450 and microsomal flavin monooxygenases.[4] Many benzimidazole derivatives exhibit low aqueous solubility, which can impact their absorption and oral bioavailability.[3]
Data Presentation: In Silico Pharmacokinetic Profiles of Nitrobenzimidazole Analogs
In the absence of direct experimental data for this compound, the following table summarizes the in silico predicted ADME properties of three related 2-substituted-5-nitro-1H-benzimidazole derivatives. This data provides an insight into the potential pharmacokinetic characteristics of this class of compounds.[5]
| Compound ID | Structure | Molecular Weight ( g/mol ) | logP | Water Solubility | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability |
| DP-1 | 2-(2-chlorophenyl)-5-nitro-1H-benzo[d]imidazole | 271.69 | 3.35 | Moderate | >90% | Permeable |
| DP-2 | 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole | 271.69 | 3.35 | Moderate | >90% | Permeable |
| DP-3 | 2-phenyl-5-nitro-1H-benzimidazole | 237.23 | 2.58 | Moderate | >90% | Permeable |
Note: Data presented is based on in silico predictions from a study on synthesized nitrobenzimidazole derivatives and should be interpreted as indicative rather than definitive experimental values.[5]
Experimental Protocols
The evaluation of the pharmacokinetic profile of novel benzimidazole derivatives typically involves a series of in vitro and in vivo experiments.
1. In Vitro Metabolic Stability Assessment:
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology: The test compound is incubated with liver microsomes (from human or animal species of interest) and a cofactor-regenerating system (e.g., NADPH). Samples are taken at various time points and the concentration of the parent compound is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
2. In Vivo Pharmacokinetic Study in Animal Models:
-
Objective: To determine the ADME properties of the compound in a living organism.
-
Animal Model: Typically, rats or mice are used.
-
Methodology:
-
The compound is administered to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples and the concentration of the parent drug and its major metabolites are quantified using a validated analytical method, such as HPLC or LC-MS/MS.[6]
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time profile.
-
For excretion studies, urine and feces are collected over a specified period, and the amount of parent drug and metabolites is quantified.
-
For distribution studies, animals are euthanized at different time points, and various tissues are collected to determine the concentration of the drug in different organs.[7][8]
-
Visualizations
Caption: Experimental workflow for pharmacokinetic profiling.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole drugs and modulation of biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 4. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives - ProQuest [proquest.com]
- 7. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Safety Operating Guide
A Guide to the Safe Disposal of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole
For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data sheets, this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles are mandatory.[2][3] |
| Skin and Body | A laboratory coat, long pants, and closed-toe shoes must be worn.[2] |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4] |
In the event of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, sealed container for hazardous waste.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Classification
Due to its chemical properties, this compound and any materials contaminated with it must be treated as hazardous waste. This includes the pure chemical, solutions containing the compound, and any lab supplies such as gloves, weighing paper, and pipette tips that have come into contact with it.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal.
-
Designated Waste Container : Collect all waste contaminated with this compound in a dedicated, leak-proof container that is compatible with the chemical.[5][6]
-
Solid vs. Liquid Waste :
-
Solid Waste : Contaminated lab supplies (e.g., gloves, weighing paper) should be collected in a designated solid hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling : The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic")
-
The approximate concentration and quantity
-
Step 3: Storage of Chemical Waste
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 4: Arranging for Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact your Environmental Health and Safety (EHS) Department : Your institution's EHS department will provide specific guidance on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.
-
Do Not Dispose Down the Drain or in Regular Trash : This compound should not be released into the environment.[2] Disposal in a sink or with general laboratory trash is strictly prohibited.
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless they are properly decontaminated.
-
Triple Rinsing : A common procedure for decontaminating empty containers is to triple-rinse them with a suitable solvent.
-
Rinsate Collection : The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated liquid hazardous waste container for proper disposal.[5]
-
Disposal of Rinsed Containers : Once triple-rinsed, the container may often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent its reuse.[5] Always confirm your institution's specific policies on the disposal of empty containers.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
